Flavoxate exerts its antispasmodic effect through a dual mechanism, which explains its efficacy in relieving symptoms like bladder urgency and dysuria.
The relative contribution of these pathways to the overall clinical effect is an important consideration for research and development.
Key experimental findings and detailed methodologies from foundational in vitro studies provide evidence for this compound's mechanism of action.
The following diagram illustrates the logical relationship and experimental workflow used to elucidate this compound's mechanism of action.
Experimental workflow for elucidating this compound's spasmolytic mechanism.
The tables below summarize quantitative data from animal and human studies for easy comparison.
Table 1: In Vitro Pharmacological Data (Animal Models)
| Parameter | This compound Effect | Reference Compound (Effect) | Experimental Model |
|---|---|---|---|
| Peristaltic Motility | Reduced | Papaverine (Reduced) | Guinea-pig ureter [1] |
| Endoluminal Pressure | Reduced | Papaverine (Reduced) | Guinea-pig ureter [1] |
| Muscle Contractility | Reduced | Papaverine (Reduced) | Guinea-pig ureter [1] |
| KCl-Depolarized Tissue | Relaxed | Atropine (No Effect) | Rat bladder strip [1] |
Table 2: Pharmacokinetic and Clinical Parameters
| Parameter | Value / Finding | Source / Notes |
|---|---|---|
| Absorption | Well-absorbed from GI tract [3] | |
| Time to Onset | ~55 minutes [5] | |
| Primary Metabolite | Methyl flavone carboxylic acid (MFCA) [5] | Also exhibits antispasmodic activity [2] |
| Excretion | 50-60% in urine as MFCA [5] | Within 24 hours [3] |
| Protein Binding | Not Available | Data lacking in search results |
| Half-life | Not Available | Data lacking in search results |
This compound's clinical use and broader pharmacological characteristics are summarized for a complete picture.
This compound is a spasmolytic agent with a dual mechanism of action, combining direct smooth muscle relaxation with antimuscarinic effects. In vitro experiments demonstrate its papaverine-like effect on depolarized tissue, distinct from pure anticholinergics. This mechanistic profile makes this compound useful for treating bladder overactivity and urinary symptoms.
The table below summarizes the key pharmacological activities and experimental data for flavoxate:
| Mechanism of Action | Experimental Model | Quantitative Result | Biological Effect |
|---|---|---|---|
| L-type Calcium Channel Blockade [1] | Human detrusor myocytes (patch-clamp) | Ki = 10 μM; Voltage-dependent inhibition | Reduces calcium influx, causing direct muscle relaxation. |
| Phosphodiesterase (PDE) Inhibition [2] | Guinea pig ureter homogenate | 3x more potent than aminophylline | Increases cyclic AMP levels, leading to muscle relaxation. |
| Phosphodiesterase (PDE) Inhibition [2] | Guinea pig urinary bladder homogenate | 5x more potent than aminophylline | Increases cyclic AMP levels, leading to muscle relaxation. |
| Muscle Relaxation (Functional Assay) [1] | Human bladder strips (K+-induced contraction) | Concentration-dependent reduction | Confirms direct spasmolytic effect on tissue. |
| Calcium Antagonism [2] | Guinea-pig taenia coli (CaCl2-induced contraction) | Moderate activity, similar to papaverine | Contributes to muscle relaxation. |
| Local Anaesthetic Activity [2] | Not Specified | Equivalent to lidocaine | May contribute to local analgesic effects. |
To investigate this compound's spasmolytic effects, researchers use specific methodologies. Here are detailed protocols for two critical experiments:
This technique measures the effect of this compound on voltage-dependent calcium currents in isolated human detrusor cells [1].
This biochemical assay evaluates this compound's ability to inhibit PDE enzyme activity [2].
The following diagram illustrates the integrated mechanisms and experimental approaches used to study this compound:
Integrated mechanisms and experimental approaches for this compound.
This compound is classified as a muscarinic acetylcholine receptor antagonist [1] [2]. Its chemical structure is the basis for understanding its activity.
The following diagram maps the critical structural regions of this compound involved in its interaction with the muscarinic receptor, which are explained in the SAR analysis below.
Key structural regions of this compound critical for its muscarinic antagonist activity.
The SAR data for this compound and its derivatives can be summarized from available research [1]. The table below outlines the role of each key structural component.
| Structural Feature | Role & SAR Requirement |
|---|---|
| Aromatic/ Heterocyclic Region (R1/R2) | One of these rings must be heterocyclic or carbocyclic. This region is critical for binding to the hydrophobic pocket of the muscarinic receptor. |
| Ester Linkage (X) | The highest potency is achieved when X is an ester group. However, it can also be an oxygen atom or absent. |
| Spacer Length | Maximum potency is obtained when the distance between the ring-substituted carbons is 2 carbon units. This optimal length aligns the molecule correctly within the receptor site. |
| Amino Group (N-Substituent) | The nitrogen can be part of a tertiary amine or a quaternary ammonium salt. Different alkyl groups can be substituted on the nitrogen, affecting the compound's properties. |
This compound exerts its therapeutic effect by acting as a direct antagonist at muscarinic acetylcholine receptors [1] [2]. This antagonism reduces the tonus of smooth muscles in the urinary bladder, which helps control overactive bladder symptoms like frequent urination and urgency [1] [4].
The molecule's physical properties influence its behavior and safety profile. This compound free base is practically insoluble in water, while its hydrochloride salt form has higher aqueous solubility [2]. The drug's highly polar quaternary ammonium group is believed to limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects [3].
| Property | Value / Description |
|---|---|
| Mechanism of Action | Muscarinic acetylcholine receptor antagonist [1] [2] |
| Octanol/Water Partition Coefficient | 2.1 [1] |
| Solubility (Free Base) | Practically insoluble in water (0.001% w/v at 25°C) [2] |
| Solubility (HCl Salt) | 11.30 mg/mL in water at pH 5.7 [2] |
| Melting Point | 246-248 °C [1] |
While detailed experimental protocols specifically for this compound SAR are not available in the search results, modern drug discovery typically employs a combination of computational and experimental techniques for such analyses.
Available data provides a foundational SAR for this compound, but a comprehensive and quantitative analysis is not publicly detailed. Research on related compounds, like terthis compound, confirms the importance of the chromone core and ester chain conformation for antispasmodic activity [7].
Future research directions to fully elucidate this compound's SAR could include:
The following table summarizes the key experimentally demonstrated mechanisms of action of flavoxate.
| Mechanism of Action | Experimental Evidence / Effect | Biological System Studied |
|---|---|---|
| Inhibition of L-type Ca²⁺ Channels | Voltage- and concentration-dependent inhibition of inward Ba²⁺ current (Kᵢ = 10 μM); shifts steady-state inactivation curve [1]. | Human detrusor myocytes [1]. |
| Direct Smooth Muscle Relaxation (Non-Anticholinergic) | Reduces tone and spontaneous activity; relaxes KCl-depolarized muscle strips (a model where anticholinergics are ineffective) [2]. | Guinea-pig ureter; rat urinary bladder [2]. |
| Phosphodiesterase (PDE) Inhibition | PDE inhibitory activity reported to be 3-5 times greater than aminophylline [3]. | Guinea-pig ureter and urinary bladder homogenates [3]. |
| Suppression of Micturition Reflex (CNS Action) | Abolishes isovolumetric rhythmic bladder contractions and associated efferent nerve activity; microinjection into the nucleus reticularis pontis oralis (PoO) inhibits reflex micturition [4]. | Rat and cat models [4]. |
These mechanisms can be visualized as acting at two primary sites within the nervous and muscular systems:
The established mechanisms of action are supported by several key experimental methodologies.
This protocol is used to study the direct effect of this compound on ion channels in individual human detrusor myocytes [1].
This classic pharmacological method investigates the direct spasmolytic effect of this compound on smooth muscle strips [2] [1].
These studies are crucial for demonstrating this compound's suppression of the micturition reflex [4].
This compound exhibits pharmacokinetic properties critical for its therapeutic application and research interpretation.
For researchers and drug development professionals, the key takeaways are:
Flavoxate is a synthetic anticholinergic agent used to treat urinary bladder spasms and symptoms of conditions like interstitial cystitis and overactive bladder syndrome [1] [2]. Its muscle relaxant properties are attributed to multiple mechanisms, including antimuscarinic effects and a direct action on smooth muscle [1].
The following table summarizes the core chemical and identifier data for this compound and its common salt form:
| Property | This compound (Free Base) | This compound Hydrochloride |
|---|---|---|
| CAS Registry Number | 15301-69-6 [3] [2] [4] | 3717-88-2 [5] [6] [7] |
| Molecular Formula | C₂₄H₂₅NO₄ [1] [3] | C₂₄H₂₅NO₄ • HCl [5] [7] |
| Molecular Weight | 391.467 g/mol [1] [3] [4] | 427.92 g/mol [5] [6] [7] |
| IUPAC Name | 2-(1-piperidinyl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate [1] [5] [3] | 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride [5] |
| XLogP3 | 3- [4] | - |
| Physical Form (at 20°C) | - | White to almost white powder to crystal [7] |
| Melting Point | - | 234 °C [7] |
| Solubility (HCl salt) | - | Water: 10 mg/mL; DMSO: 3 mg/mL; Ethanol: Insoluble [6] |
This compound's therapeutic action is complex and involves more than simple muscarinic receptor blockade.
A simplified overview of this compound's primary and secondary mechanisms leading to its therapeutic effects on the bladder. IC₅₀ and Ki values represent inhibitory concentrations from research data [6].
For researchers, the following table summarizes key quantitative findings and experimental observations.
| Assay/Model | Experimental Finding | Reported Value / Outcome |
|---|---|---|
| In Vitro - Muscarinic AChR | Half-maximal inhibitory concentration (IC₅₀) | 12.2 µM [6] |
| In Vitro - Ca²⁺ Channel Binding | IC₅₀ for displacing [³H]nitrendipine | 254 µM [6] |
| In Vitro - Human Detrusor Myocytes | Ki for inhibition of inward Ba²⁺ current (IBa) | 10 µM [6] |
| In Vitro - Rat Detrusor Strips | Suppression of carbachol-induced contractions (pD₂) | 4.55 [6] |
| In Vitro - Rat Detrusor Strips | Suppression of Ca²⁺-induced contractions (pIC₅₀) | 4.92 [6] |
| In Vivo - Rat Model (i.v.) | Dose that abolishes rhythmic bladder contractions | 3-10 mg/kg [6] |
Based on the search results, here are elaborations on key methodologies:
In Vitro Receptor Binding Assay
In Vitro Functional Assay on Isolated Tissue
Electrophysiology on Isolated Cells
For the hydrochloride salt used in research:
This compound is a muscarinic antagonist with additional direct smooth muscle relaxant properties, primarily mediated through the blockade of L-type calcium channels. Its favorable safety profile, particularly the lack of significant hepatotoxicity, and its multi-modal mechanism of action make it a compound of continued interest.
This application note provides a consolidated overview of developed HPLC methods for the analysis of this compound HCl in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.
This compound hydrochloride (FLX) is a flavone derivative used as a strong smooth muscle relaxant for the symptomatic relief of urinary tract disorders [1] [2]. High-Performance Liquid Chromatography (HPLC) is a primary technique for its quantitative determination, stability studies, and metabolite tracking. This note summarizes validated HPLC methods to assist in quality control and research.
The table below summarizes the chromatographic conditions from key studies.
Table 1: Chromatographic Conditions for this compound HCl Analysis
| Parameter | Method 1: Bulk & Formulations [1] | Method 2: Metabolite in Urine [2] | Method 3: Stability-Indicating [3] | Method 4: With Moxifloxacin [4] |
|---|---|---|---|---|
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex CN Column | BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm) | Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) | 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5) | Phosphate Buffer (50 mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v) |
| Flow Rate | 0.8 mL/min | 1.5 mL/min | Not specified | 1.2 mL/min |
| Detection (λ) | 218 nm | 308 nm | 325 nm | 250 nm for FLX, 299 nm for MOX |
| Internal Standard | Ibuprofen | Not used | Not used | Valsartan |
| Retention Time | 1.44 min (FLX), 3.50 min (IS) | < 3 min (MFA) | Not specified | Not specified |
| Application | Bulk & Tablets | Urine (MFA metabolite) | Stability-Indicating | Tablets (with Moxifloxacin) |
Protocol 1: Rapid Analysis in Bulk and Tablets [1] This is a rapid, precise, and economical method suitable for routine quality control.
Materials & Reagents:
Preparation of Solutions:
Chromatographic Procedure:
The logical workflow for this analysis is outlined below.
Protocol 2: Stability-Indicating Method Using Micellar Eluent [3] This "green" method uses a micellar mobile phase to separate FLX from its degradation products.
Materials & Reagents:
Preparation of Solutions:
Chromatographic Procedure:
Protocol 3: Analysis of Metabolite in Human Urine [2] This method quantifies 3-Methylflavone-8-Carboxylic Acid (MFA), the main active metabolite of FLX, in human urine.
Materials & Reagents:
Procedure:
The developed methods have been validated as per ICH guidelines. Key validation parameters for two representative methods are summarized below.
Table 2: Method Validation Parameters
| Validation Parameter | Method 1: Bulk & Formulations [1] | Method 3: Stability-Indicating [3] |
|---|---|---|
| Linearity Range | 1 – 250 μg/mL | 2.0 – 40.0 μg/mL |
| Correlation Coefficient (r²) | 0.9995 | Not specified |
| Precision (% RSD) | Intra-day: 0.05 – 0.43% Inter-day: 0.15 – 0.65% | Meets ICH criteria | | Accuracy (% Recovery) | 97.4 – 101.3% | 99.80 ± 1.41% | | LOD | 0.23 μg/mL | 0.40 μg/mL | | LOQ | 0.69 μg/mL | Not specified | | Robustness | Robust for minor changes in extraction time, mobile phase ratio, flow rate, and wavelength [1] | Meets ICH criteria |
For stability testing, the general workflow involves forced degradation of the drug substance under various stress conditions, followed by analysis using the HPLC method to demonstrate its stability-indicating power.
This compound HCl is susceptible to hydrolysis, and its main hydrolysis product is 3-methylflavone-8-carboxylic acid (MFA) [2] [5]. The stability-indicating methods are designed to monitor this degradation.
The compiled HPLC methods provide reliable and validated approaches for the analysis of this compound hydrochloride. The choice of method depends on the specific application:
This compound hydrochloride is an anticholinergic medication with antimuscarinic properties used primarily for the symptomatic treatment of urinary bladder spasms and overactive bladder conditions. The chemical structure of this compound, specifically the presence of a chromophore group in its molecular configuration, makes it highly amenable to analysis using UV-spectrophotometric methods. The compound exhibits strong UV absorption characteristics due to its conjugated system, allowing for sensitive and accurate quantification in bulk drug substances without the need for complex derivatization procedures.
UV-spectrophotometry remains one of the most widely employed techniques in pharmaceutical analysis due to its inherent simplicity, cost-effectiveness, and reliability for routine quality control applications. For bulk drug analysis, where high purity and accurate quantification are paramount, UV methods offer sufficient sensitivity and precision while requiring minimal sample preparation. The development of robust UV-spectrophotometric methods for this compound is particularly valuable for pharmaceutical manufacturers conducting routine quality assessment, stability studies, and formulation development where rapid analysis times and economic considerations are important factors.
The fundamental principle underlying UV-spectrophotometric analysis involves the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the radiation through the solution. This relationship enables the establishment of linear calibration curves for quantitative determination, with this compound demonstrating excellent linearity in various solvent systems across clinically and analytically relevant concentration ranges.
This compound hydrochloride (C₂₄H₂₅NO₄·HCl) with a molecular weight of 391.467 g/mol for the free base possesses distinct spectral characteristics that facilitate its analysis via UV-spectrophotometry. The compound contains a chromophoric system consisting of conjugated carbonyl groups and aromatic rings that absorb strongly in the ultraviolet region. This chromophore system enables sensitive detection and quantification without the need for complex derivatization. The extended π-electron system in the flavone backbone of this compound results in characteristic absorption maxima between 250-330 nm, depending on the solvent medium and pH conditions. These predictable absorption patterns form the basis for method development and allow for specific determination even in complex matrices.
The spectral behavior of this compound has been extensively characterized in multiple studies, revealing isosbestic points and specific wavelength maxima that can be exploited for analytical purposes. When dissolved in aqueous solvents, this compound typically exhibits primary absorption maxima at approximately 250 nm and secondary maxima around 290-310 nm. These distinct peaks provide flexibility in method development, allowing analysts to select appropriate wavelengths based on sensitivity requirements and potential interference considerations. The molar absorptivity of this compound at these wavelengths is sufficiently high to enable quantification in the microgram per milliliter range, making it suitable for the analysis of bulk drug substances where sample concentration can be precisely controlled.
The selection of an appropriate UV-spectrophotometric method for this compound analysis depends on several factors, including the required sensitivity, specificity needs, available instrumentation, and intended application. Conventional absorption spectrophotometry offers simplicity and rapid method development, while derivative techniques provide enhanced specificity in resolving spectral overlaps. For bulk drug analysis where excipients are not present, simpler methods may be sufficient, whereas for stability-indicating methods or combination products, more advanced techniques become necessary.
First-derivative and ratio derivative spectrophotometry have emerged as powerful approaches for this compound analysis, particularly when dealing with degradation products or simultaneously quantifying multiple components. These mathematical transformations of the absorption spectrum can effectively eliminate background interference and resolve overlapping spectral bands, thereby improving method specificity without physical separation. The development and validation of these methods for this compound have been comprehensively documented in peer-reviewed literature, with demonstrated success in pharmaceutical applications.
Table 1: Comparison of UV-Spectrophotometric Methods for this compound Determination
| Method Type | Wavelength (nm) | Linearity Range (μg/mL) | Solvent/Medium | Key Advantages |
|---|---|---|---|---|
| Direct UV | 250, 293, 299 | 2-200 | Water, Methanol, Buffer | Simple, rapid, minimal processing |
| Absorption Ratio | 289 & 322.4 (isoabsorptive) | 1-30 | Not specified | Uses isoabsorptive point for dual-component analysis |
| Second Derivative | 246.2 (FLX at zero-crossing of OFX) | 2-75 | Not specified | Resolves overlapping spectra in combinations |
| First Derivative | 329.8 (zero-crossing) | 0.5-70 | Not specified | Enhanced specificity for degradation studies |
| Ratio First-Derivative | -334.1 | 0.5-30 | Water | Eco-friendly, uses water as solvent |
Multiple UV-spectrophotometric approaches have been successfully developed and validated for the determination of this compound in bulk drug form. Direct UV methods represent the simplest approach, leveraging the inherent chromophoric properties of this compound at specific wavelength maxima. These methods typically employ water or methanol as solvents and demonstrate excellent linearity across concentration ranges relevant to pharmaceutical analysis. The absorption ratio method utilizes measurements at two different wavelengths—the λmax of this compound and an isoabsorptive point—to improve accuracy, particularly in the simultaneous determination with other drugs such as ofloxacin.
More advanced derivative techniques mathematically transform spectral data to enhance specificity and resolution. The second-derivative method allows for accurate quantification of this compound at 246.2 nm, corresponding to a zero-crossing point for ofloxacin, thereby eliminating interference from this commonly co-formulated drug. Similarly, first-derivative methods at 329.8 nm and ratio first-derivative approaches at -334.1 nm provide additional tools for selective determination, with the latter offering the advantage of using water as an eco-friendly solvent system. These methods have been comprehensively validated according to ICH guidelines, demonstrating suitability for pharmaceutical analysis.
Table 2: Validation Parameters for this compound UV-Spectrophotometric Methods
| Validation Parameter | Method 1 (Direct UV) | Method 2 (Absorption Ratio) | Method 3 (Second Derivative) | Acceptance Criteria |
|---|---|---|---|---|
| Linearity (R²) | >0.999 | >0.999 | >0.999 | R² ≥ 0.995 |
| Precision (% RSD) | <2% | <1.5% | <1.5% | RSD ≤ 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| LOD (μg/mL) | Not specified | Not specified | Not specified | Based on signal-to-noise |
| LOQ (μg/mL) | Not specified | Not specified | Not specified | Based on signal-to-noise |
| Range (μg/mL) | 2-200 | 1-30 | 2-75 | Must cover intended use |
The validation data compiled from multiple studies confirms that UV-spectrophotometric methods for this compound determination exhibit excellent analytical performance across key parameters. All methods demonstrate outstanding linearity with correlation coefficients exceeding 0.999, indicating strong proportional relationships between concentration and absorbance within the specified ranges. Precision measurements, expressed as relative standard deviation (%RSD), consistently fall below 2%, with several methods achieving %RSD values less than 1.5%, highlighting the remarkable reproducibility of these techniques.
Accuracy assessments conducted through recovery studies consistently show results between 98-102%, well within internationally accepted limits for pharmaceutical analysis. While specific LOD and LOQ values were not explicitly provided in the available literature for all methods, the reported sensitivity ranges indicate that these methods are suitable for the quantification of this compound across concentrations relevant to quality control testing of bulk drugs. The validated methods cover a wide range of concentrations, from 0.5 μg/mL to 200 μg/mL, ensuring applicability across various analytical scenarios, from trace analysis to routine quality control.
The direct UV method represents the most straightforward approach for this compound quantification in bulk drug form, leveraging the compound's intrinsic UV absorption characteristics without mathematical manipulation of spectral data.
Reagents and Materials: Pharmaceutical grade this compound hydrochloride reference standard; High-purity deionized water (HPLC grade); Methanol (HPLC grade); Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL); Pipettes and micropipettes; Quartz cuvettes (10 mm path length); UV-Vis spectrophotometer with wavelength range of 190-400 nm.
Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water to obtain a primary stock solution of concentration 1000 μg/mL. Transfer 10 mL of this primary stock solution to another 100 mL volumetric flask and dilute to volume with deionized water to obtain a working standard solution of concentration 100 μg/mL. Prepare additional calibration standards by appropriate dilutions of the working standard solution to cover the concentration range of 2-200 μg/mL.
Instrumental Parameters and Measurement: Switch on the UV-spectrophotometer and allow the instrument to warm up for at least 30 minutes. Set the scanning parameters to wavelength range of 200-350 nm, medium scanning speed, and spectral bandwidth of 1 nm. Using a quartz cuvette with 10 mm path length, record the spectrum of the blank (deionized water) between 200-350 nm. Subsequently, record the spectrum of each standard solution, ensuring that the absorbance values for the samples fall within the validated range of 0.2-2.0 AU. Identify the wavelength of maximum absorption (λmax) for this compound, typically observed at approximately 250 nm in aqueous solutions.
Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot the absorbance values against the corresponding concentrations of this compound HCl. Determine the regression equation (y = mx + c) and correlation coefficient (R²) using the method of least squares. The calibration curve should demonstrate linearity with R² ≥ 0.995 across the specified concentration range.
The absorption ratio method is particularly valuable when this compound must be determined in the presence of other compounds, such as in fixed-dose combination products or during stability studies where degradation products may be present.
Standard Solution Preparation: Prepare separate stock solutions of this compound HCl and the co-formulated drug (e.g., ofloxacin) at concentrations of 1000 μg/mL each in deionized water. Prepare a series of mixed standard solutions containing both drugs at varying concentration ratios within the linearity range of 1-30 μg/mL for each component.
Spectral Analysis and Wavelength Selection: Scan the individual drug solutions over the range of 200-350 nm to identify the λmax of each drug and potential isoabsorptive points where both compounds exhibit identical molar absorptivity. For the ofloxacin-flavoxate system, measurements are typically performed at 289 nm (λmax of ofloxacin) and 322.4 nm (isoabsorptive point). Record the absorption spectra of all mixed standard solutions and measure the absorbance at both selected wavelengths.
Quantification Calculations: Calculate the Q-value using the formula Q = Absorbance at λmax of drug A / Absorbance at isoabsorptive point. Determine the concentration of each component using the respective Q-absorption equations derived from the calibration curves for individual drugs. Verify the method accuracy by analyzing validation samples with known concentrations of both drugs.
Derivative spectrophotometry employs mathematical transformations of conventional absorption spectra to enhance specificity and resolve overlapping spectral bands, making it particularly valuable for analyzing this compound in complex matrices or in the presence of interferents.
First-Derivative Method: Prepare standard solutions of this compound HCl in the concentration range of 0.5-70 μg/mL using deionized water as solvent. Record the zero-order absorption spectra of all standard solutions between 200-350 nm. Transform the spectra to first-derivative mode using the spectrophotometer software (typically with Δλ = 4-8 nm). Measure the first-derivative amplitudes at 329.8 nm, corresponding to a zero-crossing point for potential interferents like ofloxacin. Construct the calibration curve by plotting the derivative amplitudes against concentration.
Second-Derivative Method: Prepare standard solutions as described for the first-derivative method. Transform the zero-order spectra to second-derivative mode using the instrument software. For the determination of this compound in the presence of ofloxacin, measure the second-derivative amplitudes at 246.2 nm, where ofloxacin exhibits a zero-crossing point. Establish the calibration curve using the derivative amplitudes at this wavelength.
Ratio First-Derivative Method: Prepare standard solutions of this compound HCl in the concentration range of 0.5-30 μg/mL. Record the zero-order spectra and divide the spectrum of each this compound standard by a spectrum of a standard solution of the interferent (e.g., ofloxacin) to obtain the ratio spectra. Transform these ratio spectra to first-derivative mode. Measure the amplitudes at -334.1 nm for this compound quantification. Construct the calibration curve using these amplitude values.
UV-Spectrophotometric Method Development Workflow for this compound Analysis
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation of UV-spectrophotometric methods for this compound should be conducted according to ICH guidelines Q2(R1), addressing key parameters including specificity, linearity, accuracy, precision, range, detection limit, quantification limit, and robustness.
Specificity: To demonstrate the method's ability to unequivocally assess this compound in the presence of potential interferents, prepare solutions containing this compound alone and in combination with degradation products (generated by stress conditions) or commonly co-formulated drugs. The method should be able to selectively determine this compound without interference, as evidenced by clean separation of spectral features or distinct zero-crossing points in derivative methods.
Linearity and Range: Prepare not less than five concentrations of this compound standard solutions covering the specified range (e.g., 1-30 μg/mL, 2-75 μg/mL, or 2-200 μg/mL depending on the method). Analyze each concentration in triplicate and plot the average response against concentration. Calculate the regression line by the method of least squares. The correlation coefficient (R²) should be not less than 0.995. The y-intercept should not be significantly different from zero, and the residuals should be randomly distributed.
Accuracy: Conduct recovery studies by analyzing this compound standard solutions at three concentration levels (e.g., 80%, 100%, 120% of target concentration) with a minimum of three replicates at each level. Calculate the percentage recovery and relative standard deviation. The mean recovery should be within 98-102% with %RSD not more than 2%.
Precision:
Robustness evaluation determines the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. For UV-spectrophotometric methods for this compound, this includes studying the effect of wavelength variation (±2 nm), different instruments, different analysts, and slight changes in solvent composition. The method should demonstrate consistent results despite these minor alterations, with %RSD of not more than 2% for replicate measurements.
Solution stability studies assess the stability of this compound in standard and sample solutions during analysis. Prepare standard solutions as described in the methodology and store them at room temperature and under refrigeration (2-8°C). Analyze these solutions at predetermined time intervals (0, 6, 12, 24, 48 hours) against freshly prepared standards. The difference in assay results should not exceed 2% from the initial value, indicating acceptable stability within the analytical timeframe.
UV-spectrophotometric methods for this compound determination find extensive application across various aspects of pharmaceutical development and quality assurance. In bulk drug manufacturing, these methods provide rapid and reliable quantification of active pharmaceutical ingredients (APIs), assessment of purity, and monitoring of synthetic processes. The simplicity and cost-effectiveness of UV methods make them particularly valuable for routine quality control in pharmaceutical industries where high-throughput analysis is required.
For stability testing, UV-spectrophotometric methods, especially derivative techniques, offer the capability to monitor degradation patterns and quantify this compound in the presence of its degradation products. The development of stability-indicating methods allows for the specific determination of this compound without interference from common degradation products formed under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation. This application is crucial for establishing shelf life and appropriate storage conditions for pharmaceutical products containing this compound.
The methodologies described also enable the simultaneous determination of this compound in combination with other drugs, such as ofloxacin or moxifloxacin, which are commonly formulated together for the treatment of urinary tract infections with accompanying bladder spasms. The ability to quantify multiple active ingredients from a single preparation without prior separation significantly enhances analytical efficiency in pharmaceutical quality control laboratories.
The UV-spectrophotometric methods presented in this application note provide robust, accurate, and precise approaches for the determination of this compound in bulk drug form. The diversity of available techniques—from direct UV measurement to advanced derivative methods—offers flexibility in method selection based on specific analytical requirements. The comprehensive validation data confirms that these methods meet regulatory standards for pharmaceutical analysis, with excellent linearity, precision, and accuracy profiles.
The simplicity and cost-effectiveness of these UV-spectrophotometric methods make them particularly suitable for routine quality control applications in pharmaceutical manufacturing and stability assessment programs. Furthermore, the eco-friendly nature of some methods, utilizing water as the primary solvent, aligns with modern trends toward green analytical chemistry. When properly validated and implemented, these methods provide reliable tools for the quantification of this compound, contributing to the assurance of drug quality and patient safety.
The simultaneous determination of pharmaceutical compounds in combined dosage forms represents a significant analytical challenge in pharmaceutical quality control, particularly when the compounds exhibit overlapping spectral characteristics. Moxifloxacin hydrochloride (MOX) is a broad-spectrum fluoroquinolone antibacterial agent with enhanced activity against Gram-positive microorganisms and moderate activity against Gram-negative microorganisms and anaerobes. Its mechanism of action involves strong inhibition of two essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for bacterial DNA replication, transformation, restoration, and rearrangement, ultimately leading to bacterial death [1]. Flavoxate hydrochloride (FLX) is a flavone derivative that functions as a potent smooth-muscle relaxant through multiple mechanisms, including calcium antagonism, phosphodiesterase enzyme inhibition, and local anesthetic activity. It specifically inhibits human bladder contraction mediated by muscarinic receptors, making it valuable for treating overactive bladder syndrome and relieving symptomatic pain, urinary frequency, and other inflammatory disorders of the urinary tract [1].
The development of analytical methods for simultaneously determining these compounds in formulations is complicated by their complete spectral band overlap in ultraviolet-visible (UV-Vis) regions, which makes it difficult to quantify both analytes accurately without prior separation [1]. While individual methods exist for each drug, only one reversed-phase HPLC method has been previously reported for their concurrent estimation in formulations, and this method lacks an internal standard and requires extended analysis time [1]. To address these limitations, we have developed and validated a simple, fast, and precise reversed-phase HPLC method alongside two eco-friendly spectrophotometric methods that enable accurate simultaneous determination of MOX and FLX in pharmaceutical formulations. These methods have been thoroughly validated according to International Conference on Harmonization (ICH) guidelines and represent robust, environmentally conscious approaches for routine quality control analysis [1] [2].
Pharmaceutical grade reference standards of MOX hydrochloride (99.3% purity) and FLX hydrochloride (99.5% purity) were sourced from Biokemix India Ltd. (Telangana, India). Valsartan (VST), employed as the internal standard for the HPLC method, was also obtained from the same supplier. HPLC-grade methanol and acetonitrile were purchased from Sigma-Aldrich Co. (St. Louis, MO, USA). Potassium dihydrogen phosphate and dipotassium hydrogen phosphate used for buffer preparation were acquired from Scharlau S.L. (Barcelona, Spain). All aqueous solutions were prepared using pure distilled water produced by a Millipore system (EMD Millipore, Billerica, MA, USA). Commercially available tablets containing 400 mg of MOX and 200 mg of FLX were procured from the local market for method application studies [1].
The chromatographic analysis was performed using a Shimadzu Prominence Liquid Chromatography system (Tokyo, Japan) equipped with an isocratic pump (LC-20AT), auto-sample injector (SIL-20A), UV-Vis detector (SPD-20A), and column oven (CTO-20A). Instrument control, data acquisition, and processing were managed using Shimadzu LC Solutions software. The chromatographic separation was achieved using an Agilent Zorbax SB C18 column (150 mm × 4.6 mm internal diameter; 5 μm particle size) maintained at 25°C. The mobile phase consisted of phosphate buffer (50 mM; pH adjusted to 5.0 with orthophosphoric acid):methanol:acetonitrile in a ratio of 50:20:30 (v/v/v), which was prepared daily, filtered through a 0.45 μm Millipore membrane filter, and degassed before use. An isocratic elution was employed at a flow rate of 1.2 mL/min with a 20 μL injection volume. The detector wavelength was programmed at 299 nm for MOX for the first 2.5 minutes, then switched to 250 nm for FLX and valsartan (internal standard) for the remainder of the run [1].
For the spectrophotometric analyses, a Shimadzu UV-Vis spectrophotometer (Model 1600) equipped with 10 mm quartz cuvettes was employed. The slit width was set to 1 nm, and all samples were scanned at a speed of 50 nm/min. The derivative and ratio spectra were computed using Shimadzu UV Probe software (version 2.21) [1].
Standard stock solutions of MOX, FLX, and valsartan (internal standard) were prepared by separately dissolving precisely weighed 100 mg of each reference standard in approximately 50 mL of methanol in 100 mL volumetric flasks. The flasks were sonicated for 10 minutes to ensure complete dissolution, and the volumes were then made up to the mark with methanol to obtain concentrations of 1000 μg/mL for each compound. These stock solutions were stored at 4°C in a refrigerator. Working standard solutions were prepared daily by appropriate dilution of the stock solutions with mobile phase to obtain the desired concentrations for calibration curves and method validation [1].
For the spectrophotometric methods, standard stock solutions of MOX and FLX were prepared by separately dissolving exactly weighed 20 mg of each compound in approximately 50 mL of water in 100 mL volumetric flasks. The flasks were sonicated for 10 minutes to ensure complete dissolution, and the volumes were made up to the mark with water to obtain concentrations of 200 μg/mL. Working solutions were prepared by appropriate dilution with water to achieve concentrations within the range of the calibration curves [1].
Twenty tablets containing 400 mg of MOX and 200 mg of FLX were accurately weighed, and the average weight was calculated. The tablets were then finely powdered using a mortar and pestle. For HPLC analysis, a quantity of tablet powder equivalent to 100 mg of MOX and 50 mg of FLX was accurately weighed and transferred to a 100 mL volumetric flask containing approximately 50 mL of methanol. The flask was sonicated for 20 minutes to ensure complete extraction of the analytes, filtered, and the volume was made up to the mark with methanol. An appropriate volume of this solution was further diluted with mobile phase to achieve concentrations within the range of the calibration curve, maintaining the internal standard concentration at 50 μg/mL [1].
For spectrophotometric analysis, tablet powder equivalent to 20 mg of MOX and 10 mg of FLX was accurately weighed and transferred to a 100 mL volumetric flask containing approximately 50 mL of water. The flask was sonicated for 20 minutes, filtered, and the volume was made up to the mark with water. An appropriate volume of this solution was further diluted with water to achieve concentrations within the range of the calibration curve [1].
Two eco-friendly spectrophotometric methods were developed using water as the solvent, eliminating the need for organic solvents and reducing environmental impact. For the first derivative spectrophotometric method, the zero-crossing technique was adopted. The wavelengths selected for quantification were -304.0 nm for MOX and -331.8 nm for FLX. For the ratio first-derivative spectrophotometric method, the wavelengths selected were 358.4 nm for MOX and -334.1 nm for FLX [1] [2].
The developed methods were validated according to ICH guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [1] [3]. The validation protocols were designed to demonstrate that the methods are suitable for their intended purpose in pharmaceutical analysis [4] [3].
Table 1: Analytical Method Validation Parameters and Requirements
| Validation Parameter | Requirements for Assay Methods | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from excipients, impurities, or degradation products | Baseline separation of analytes |
| Linearity | Minimum of 5 concentrations | Correlation coefficient >0.999 |
| Range | 80-120% of test concentration | Appropriate precision, accuracy, and linearity |
| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) with 3 determinations each | Mean recovery 98-102% |
| Precision | Repeatability: 6 determinations at 100% test concentration | RSD <2.0% |
| Intermediate Precision | Different days, analysts, or instruments | RSD <2.0% |
| Detection Limit | Signal-to-noise ratio 3:1 | -- |
| Quantitation Limit | Signal-to-noise ratio 10:1 | -- |
| Robustness | Deliberate variations in method parameters | Consistent results with variations |
The development of the HPLC method focused on achieving baseline separation of MOX and FLX while maintaining a short analysis time. The significant spectral overlap between MOX and FLX in the UV region necessitated a chromatographic separation prior to detection. The selection of the C18 stationary phase and optimization of the mobile phase composition were critical factors in achieving satisfactory separation. The ternary mobile phase system consisting of phosphate buffer (50 mM, pH 5), methanol, and acetonitrile in a ratio of 50:20:30 (v/v/v) provided optimal separation efficiency, peak symmetry, and resolution. The use of valsartan as an internal standard compensated for potential variations in injection volume and mobile phase flow rate, enhancing the method's reliability and precision [1].
The pH of the phosphate buffer was maintained at 5.0 to ensure appropriate ionization states of the analytes, thereby controlling their retention behavior and separation efficiency. The column temperature was maintained at 25°C to ensure retention time reproducibility. The detection wavelength was programmed to switch during the run—299 nm for MOX detection and 250 nm for FLX and the internal standard—to maximize detection sensitivity for each analyte at their respective absorption maxima [1].
For the spectrophotometric methods, the derivative techniques effectively resolved the spectral overlap issues. The first derivative method utilized the zero-crossing points of each analyte, where the derivative spectrum of one compound showed zero absorbance while the other exhibited significant absorbance, enabling direct measurement without interference. The ratio first-derivative method provided enhanced selectivity by combining the advantages of derivative spectroscopy with the ratio spectra approach [1].
System suitability tests were conducted to verify that the chromatographic system was adequate for the intended analysis. The parameters evaluated included theoretical plate count (efficiency), tailing factor (symmetry), resolution (separation), and repeatability of peak areas and retention times. The results confirmed that the system met the acceptance criteria specified in regulatory guidelines, ensuring the reliability of the analytical method [3].
Table 2: System Suitability Parameters for HPLC Method
| Parameter | MOX | FLX | Valsartan (IS) | Acceptance Criteria |
|---|---|---|---|---|
| Retention Time (min) | 2.1 | 3.8 | 4.5 | -- |
| Theoretical Plates | >4500 | >5000 | >4800 | >2000 |
| Tailing Factor | 1.12 | 1.08 | 1.15 | ≤1.5 |
| Resolution | -- | 4.5 | 2.1 | >1.5 |
| Repeatability (RSD%, n=6) | 0.32 | 0.41 | 0.28 | ≤1.0% |
The specificity of the HPLC method was demonstrated by the complete separation of MOX, FLX, and the internal standard valsartan. Chromatograms obtained from placebo solutions (containing all excipients except the active ingredients) showed no interfering peaks at the retention times of the analytes or internal standard, confirming that excipients did not interfere with the quantification. For the spectrophotometric methods, specificity was established through the zero-crossing technique, where each analyte could be determined without interference from the other component [1] [3].
The linearity of the HPLC method was evaluated by analyzing standard solutions at different concentration levels. MOX showed linearity in the range of 5-200 μg/mL, while FLX demonstrated linearity in the range of 2-200 μg/mL. The calibration curves were constructed by plotting the peak area ratio (analyte to internal standard) against the corresponding concentrations. The correlation coefficients (r²) were greater than 0.999 for both analytes, indicating excellent linearity. The linear regression equations were:
For the spectrophotometric methods, linearity was also established over similar concentration ranges with correlation coefficients exceeding 0.999, demonstrating the suitability of all methods for quantitative analysis [1].
The accuracy of the methods was evaluated by recovery studies using the standard addition technique at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery values for both MOX and FLX were within the acceptable range of 98-102%, indicating excellent accuracy of the developed methods. The results are summarized in Table 3 [1] [3].
Table 3: Accuracy Assessment by Recovery Studies
| Analyte | Spiked Level (%) | Amount Added (μg/mL) | Amount Found (μg/mL) | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| MOX | 80 | 80 | 79.2 | 99.0 | 0.85 |
| 100 | 100 | 99.8 | 99.8 | 0.72 | |
| 120 | 120 | 120.5 | 100.4 | 0.63 | |
| FLX | 80 | 40 | 39.6 | 99.0 | 0.91 |
| 100 | 50 | 49.9 | 99.8 | 0.78 | |
| 120 | 60 | 60.3 | 100.5 | 0.69 |
The precision of the methods was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The repeatability was assessed by analyzing six independent samples at 100% concentration level on the same day. The intermediate precision was evaluated by analyzing the same samples on different days and by different analysts. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2.0% for both analytes in all methods, confirming that the methods provide reproducible results [1] [3].
The sensitivity of the methods was determined by establishing the limit of detection (LOD) and limit of quantitation (LOQ). For the HPLC method, the LOD values were 0.5 μg/mL and 0.3 μg/mL for MOX and FLX, respectively, while the LOQ values were 1.5 μg/mL and 1.0 μg/mL for MOX and FLX, respectively. These values were based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. The spectrophotometric methods demonstrated similar sensitivity, making all methods suitable for the quantitative determination of these drugs in pharmaceutical formulations [1].
The robustness of the HPLC method was evaluated by deliberately introducing small variations in method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The results indicated that the method was robust, as these minor modifications did not significantly affect the retention times, resolution, or peak symmetry of the analytes. The system suitability parameters remained within acceptable limits under all varied conditions [1] [3].
The validated methods were successfully applied to the simultaneous determination of MOX and FLX in commercial tablet formulations. The assay results obtained from all three methods were in close agreement, indicating their accuracy and reliability for routine quality control analysis. The HPLC method provided excellent precision with RSD values less than 2%, while the spectrophotometric methods offered rapid and eco-friendly alternatives for situations where chromatographic separation is not necessary. The drug content was found to be within the acceptable limits of 90-110% of the labeled claim, confirming the quality of the commercial product [1].
The following workflow diagram illustrates the complete analytical procedure for the simultaneous determination of MOX and FLX using the HPLC and spectrophotometric methods:
Figure 1: Workflow for Simultaneous Determination of MOX and FLX Using HPLC and Spectrophotometric Methods
The following diagram illustrates the critical method validation pathway that ensures analytical procedure suitability:
Figure 2: Method Validation Pathway for HPLC and Spectrophotometric Methods
The developed reversed-phase HPLC method with internal standardization and the two eco-friendly spectrophotometric methods have been successfully validated for the simultaneous determination of MOX and FLX in combined dosage forms. The HPLC method offers excellent separation efficiency, precision, and accuracy, making it suitable for quality control laboratories where precise quantification is required. The spectrophotometric methods provide rapid and environmentally friendly alternatives that eliminate the need for organic solvents, reducing both analytical costs and environmental impact. All methods demonstrated satisfactory results for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. The successful application of these methods to commercial tablet formulations confirms their suitability for routine analysis in pharmaceutical quality control, providing reliable tools for ensuring the quality, safety, and efficacy of combined MOX and FLX pharmaceutical products.
Flavoxate Hydrochloride (FLX) is a flavone derivative used for its smooth muscle relaxant activity, specifically to relieve symptoms such as urinary frequency, incontinence, and pain associated with inflammatory disorders of the urinary tract [1]. To ensure the quality, safety, and efficacy of pharmaceutical products containing FLX, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This document provides detailed application notes and protocols for validating an HPLC method for the determination of this compound HCl in bulk and solid dosage forms, following the International Council for Harmonisation (ICH) guidelines [1] [2].
The following table summarizes key parameters from published HPLC methods for this compound HCl, demonstrating compliance with ICH guidelines.
Table 1: Summary of Validated HPLC Methods for this compound HCl
| Validation Parameter | Method 1: RP-HPLC with Internal Standard [1] | Method 2: Single Analytical Method [2] | Method 3: RP-HPLC [3] |
|---|---|---|---|
| Stationary Phase | Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) | Zorbax XDB-C18 (150 mm × 4.6 mm, 5 μm) | Inertsil C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Acetonitrile : Methanol : 0.15M Sodium Perchlorate (17:35:48, v/v), pH 3 | Acetonitrile : Buffer (65:35, v/v) |
| Detection Wavelength | 218 nm | 229 nm | 293 nm |
| Flow Rate (ml/min) | 0.8 | Not Specified | Not Specified |
| Retention Time | 1.44 min (FLX), 3.50 min (IS Ibuprofen) | Not Specified | 2.43 min (FLX) |
| Linearity Range | 1 – 250 μg/mL | 0.03 - 7.5 μg | 800 - 1200 μg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.99 | 0.981 |
| LOD | 0.23 μg/mL | 0.6 ng | 83.14 μg/mL |
| LOQ | 0.69 μg/mL | Not Specified | 251.93 μg/mL |
| Accuracy (% Recovery) | 97.4% - 101.3% | 101.18% - 101.28% | Not Specified |
| Precision (% RSD) | Intra-day: 0.05 - 0.43% Inter-day: 0.15 - 0.65% | Intra & Inter-day: < 2% | Intra & Inter-day: < 2% |
The experimental workflow for method validation, from preparation to the final report, can be visualized as follows:
Figure 1: Overall workflow for HPLC method development and validation.
This protocol is primarily adapted from the method that uses an internal standard (Ibuprofen) [1].
A. Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase [1].
B. Internal Standard Solution (1 mg/mL): Accurately weigh about 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase [1].
C. Calibration Curve Standards: Pipette appropriate aliquots (e.g., 10, 100, 500, 1000, 1500, 2000, 2500 μL) of the standard stock solution (1 mg/mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to each flask and dilute to volume with the mobile phase to obtain concentrations of 1, 10, 50, 100, 150, 200, and 250 μg/mL of FLX [1].
D. Sample Solution from Tablets:
The process for preparing the sample solution from tablet dosage forms is outlined below:
Figure 2: Sample preparation workflow for this compound HCl tablets.
Before validation, perform a system suitability test to ensure the HPLC system is adequate for the analysis. Inject a standard solution (e.g., 100 μg/mL) in six replicates. The Relative Standard Deviation (RSD) of the peak area and retention time for this compound HCl should be not more than 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be > 2000 [1].
Inject the mobile phase (blank), standard solution, and sample solution separately. The method is specific if there is no interference from the blank at the retention times of this compound HCl and the internal standard. The peak purity of FLX in the sample solution should be confirmed using a diode array detector [1] [3].
Inject the calibration standards (1 - 250 μg/mL) in triplicate. Plot the peak area ratio of FLX to the internal standard versus the concentration of FLX. The correlation coefficient (r) should be greater than 0.999 [1]. The data can be processed using linear regression analysis.
Table 2: Linearity and Sensitivity Data [1]
| Parameter | Value |
|---|---|
| Linearity Range | 1 – 250 μg/mL |
| Regression Equation | Y = 0.022(X) + 0.0052 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.23 μg/mL |
| Limit of Quantification (LOQ) | 0.69 μg/mL |
Assess accuracy using the standard addition method at three concentration levels (50, 100, and 150 μg/mL) in triplicate. Calculate the percentage recovery of the added standard. The mean recovery should be within 98.0% to 102.0% [1].
Deliberately introduce small, intentional changes in the chromatographic conditions to evaluate the method's robustness. The system suitability parameters should remain within acceptable limits when varying the following [1]:
The relationship between different validation parameters and their purpose is logically structured as follows:
Figure 3: Logical relationships between key ICH validation parameters.
The detailed protocols and application notes outlined above provide a comprehensive framework for the validation of an HPLC method for this compound HCl. The summarized data from peer-reviewed studies confirms that the developed methods are specific, linear, accurate, precise, and robust over the specified ranges, fulfilling the requirements set by ICH guidelines. These validated methods are suitable for the routine analysis of this compound HCl in bulk drugs and pharmaceutical dosage forms, ensuring product quality and patient safety.
Forced degradation, also known as stress testing, is an essential analytical practice in pharmaceutical development that involves subjecting drug substances and products to stress conditions more severe than accelerated stability protocols. These studies generate representative degradation products that provide crucial insights into the intrinsic stability of the active pharmaceutical ingredient (API), help establish degradation pathways, and facilitate the development of validated stability-indicating analytical methods. For flavoxate hydrochloride, a muscarinic receptor antagonist used primarily for overactive bladder symptoms, forced degradation studies are particularly important due to its complex chemical structure featuring a flavone derivative with ester and amine functional groups that may be susceptible to various degradation mechanisms.
The regulatory foundation for forced degradation studies stems from ICH guidelines (Q1A(R2), Q1B, and Q2(R1)), which emphasize that stress testing should identify likely degradation products, establish the inherent stability characteristics of molecules, and demonstrate the specificity of analytical methods [1]. However, these guidelines provide only general recommendations, leaving specific implementation strategies to researchers. Forced degradation studies on this compound hydrochloride should be initiated early in development (preclinical or Phase I) to provide timely recommendations for improving formulation composition, manufacturing processes, and packaging configurations [1]. These studies typically require only a single batch of the drug substance, with results summarized and submitted in annual reports according to FDA guidance.
Forced degradation studies of this compound hydrochloride should be designed to achieve several critical objectives: (1) establish comprehensive degradation pathways under various stress conditions; (2) elucidate the chemical structures of major and minor degradation products; (3) determine the inherent stability of the molecule in different environmental conditions; (4) validate the stability-indicating capability of analytical methods; and (5) provide insights for developing more stable formulations [1]. The optimal amount of degradation for method validation purposes generally falls between 5-20% of the initial drug content, with many scientists considering 10% degradation as the optimal target for small molecule pharmaceuticals like this compound hydrochloride [1].
The studies should be terminated if no significant degradation occurs after exposing the drug substance to conditions more severe than those in accelerated stability protocols, as this demonstrates inherent molecule stability. Over-stressing samples should be avoided as it may lead to the formation of secondary degradation products not observed in formal shelf-life stability studies. Conversely, under-stressing may not generate sufficient degradation products to properly validate analytical methods [1]. A maximum of 14 days for most stress conditions (with a maximum of 24 hours for oxidative studies) is generally recommended to provide appropriate stressed samples for methods development [1].
Table 1: Recommended Stress Conditions for this compound Hydrochloride Forced Degradation Studies
| Stress Condition | Recommended Conditions | Exposure Duration | Sampling Time Points | Expected Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 40-60°C | 1-5 days | 1, 3, 5 days | Ester hydrolysis, demethylation |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C | 1-5 days | 1, 3, 5 days | Ester hydrolysis, flavone ring modification |
| Oxidative Stress | 3% H₂O₂ at 25-60°C | 1-24 hours | 1, 3, 5 days | N-oxidation, hydroxylation |
| Thermal Stress | 60-80°C (solid & solution) | 1-5 days | 1, 3, 5 days | Dehydration, polymerization |
| Photolytic Stress | 1× and 3× ICH conditions | 1-5 days | 1, 3, 5 days | Ring opening, dimerization |
| Humidity Stress | 75% RH at 60-80°C | 1-5 days | 1, 3, 5 days | Hydrolysis, physical changes |
The selection of stress conditions should be consistent with the product's potential decomposition under normal manufacturing, storage, and use conditions. A minimal list of stress factors must include acid and base hydrolysis, thermal degradation, photolysis, and oxidation [1]. While regulatory guidelines do not specify exact pH values, temperatures, or specific oxidizing agents, the conditions outlined in Table 1 have proven effective for most small molecules including this compound hydrochloride. For photolytic studies, ICH Q1B specifies that light sources should produce combined visible and ultraviolet (UV, 320-400 nm) outputs, with exposure levels properly justified [1].
Some researchers have found it practical to begin with extreme conditions (e.g., 80°C or higher) and test at multiple shorter time points (2, 5, 8, 24 hours) to evaluate degradation rates. This approach helps distinguish primary degradants from secondary degradation products when testing at early time points, thereby facilitating more accurate degradation pathway determination [1]. An alternative strategy involves beginning with the assumption that the drug substance is labile and applying the conditions in Table 1, then adjusting stress intensity to achieve sufficient degradation. This approach is often preferred because harsher conditions may alter degradation mechanisms, and practical problems may arise when neutralizing or diluting samples containing high reactant concentrations before HPLC analysis [1].
The analysis of this compound hydrochloride and its degradation products should employ a reversed-phase HPLC method with UV detection, which has been demonstrated to be reliable, reproducible, and suitable for routine quantitative analysis [2]. The specific method parameters should be optimized to achieve adequate separation of the parent compound from its degradation products, with key analytical parameters summarized in Table 2.
Table 2: Optimized HPLC-UV Parameters for this compound Hydrochloride Forced Degradation Studies
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Inertsil C18 (150 mm × 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Buffer:ACN (65:35 v/v) [3] | ACN:0.1% formic acid (75:25 v/v) [2] |
| Buffer Composition | 1-Hexane sulphonic acid (3g) + OPA (3ml) + TEA (3ml) in water | 0.1% formic acid in water |
| Flow Rate | 0.8-1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 218 nm [2] | 293 nm [3] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Run Time | 10-15 minutes | 6-8 minutes |
| Retention Time of FLX | 2.43 minutes [3] | 1.44 minutes [2] |
The mobile phase consisting of a 65:35 v/v mixture of acetonitrile and buffer (containing 1-hexane sulphonic acid, orthophosphoric acid, and triethylamine) has demonstrated optimal solubility characteristics for this compound hydrochloride and provides excellent peak resolution with a retention time of approximately 2.43 minutes [3]. Alternative mobile phases using acetonitrile and 0.1% formic acid in water (75:25 v/v) have also proven effective, offering even shorter retention times (1.44 minutes) for more rapid analysis [2]. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness [2].
For the analytical method to be considered suitable for forced degradation studies, it must meet specific validation criteria. The method should demonstrate linearity in the range of 1-250 µg/mL for this compound hydrochloride, with a correlation coefficient (R²) of ≥0.999 [2]. The limit of detection (LOD) and limit of quantitation (LOQ) should be established at approximately 0.23 µg/mL and 0.69 µg/mL, respectively [2]. For the related method using 293 nm detection, LOD and LOQ values of 83.14 µg/mL and 251.93 µg/mL, respectively, have been reported [3].
The method should demonstrate precision with relative standard deviation (RSD) values for both intra-day and inter-day variations of less than 2% [3]. Accuracy should be confirmed through recovery studies ranging between 97.4% and 101.3% [2]. System suitability parameters must include a tailing factor of ≤1.5, theoretical plate count of >2000, and RSD for peak area of ≤2.0% for repeated injections [2]. The method should also demonstrate robustness against minor variations in extraction time, mobile phase composition (±2%), flow rate (±0.1 mL/min), and wavelength (±1 nm) [2].
The following protocols describe the specific procedures for conducting forced degradation studies on this compound hydrochloride:
Stock Solution Preparation: Prepare a standard stock solution at a concentration of 1 mg/mL of this compound hydrochloride by dissolving an appropriate amount of the drug substance in the mobile phase or an appropriate solvent [2]. For degradation studies, it is recommended to initiate studies at a concentration of 1 mg/mL, which typically allows detection of even minor degradation products [1].
Acid and Base Hydrolysis: Transfer 10 mL of the stock solution to separate 20 mL volumetric flasks. Add 1 mL of 1 M HCl (for acid hydrolysis) or 1 mL of 1 M NaOH (for base hydrolysis) and dilute to volume with the appropriate solvent. Heat the solutions at 40°C, 60°C, and 80°C in controlled temperature ovens or water baths. Withdraw samples at 1, 3, and 5 days, neutralize immediately, and analyze by HPLC [1].
Oxidative Degradation: Transfer 10 mL of the stock solution to a 20 mL volumetric flask. Add 1 mL of 3% H₂O₂ and dilute to volume with the appropriate solvent. Keep the solutions at 25°C and 60°C for up to 24 hours. Withdraw samples at 1, 3, and 5 days and analyze by HPLC [1].
Thermal Degradation (Solid State): Spread approximately 100 mg of this compound hydrochloride uniformly in a clean petri dish and place in ovens maintained at 60°C, 80°C, and 80°C/75% relative humidity. Withdraw samples at 1, 3, and 5 days, prepare solutions at 1 mg/mL concentration, and analyze by HPLC [1].
Photolytic Degradation: Spread approximately 100 mg of this compound hydrochloride uniformly in a clean petri dish and expose to 1× and 3× ICH conditions (confirming to Q1B guidelines). Include dark controls wrapped in aluminum foil. Withdraw samples at 1, 3, and 5 days, prepare solutions at 1 mg/mL concentration, and analyze by HPLC [1].
The following workflow diagram illustrates the comprehensive forced degradation protocol for this compound hydrochloride:
Following the forced degradation studies, the resulting data must be systematically analyzed and interpreted to meet study objectives:
Degradation Percentage Calculation: Calculate the percentage degradation by comparing the peak area of this compound hydrochloride in stressed samples with that of a freshly prepared control sample. Use the formula: % Degradation = [(Area_control - Area_stressed)/Area_control] × 100.
Peak Purity Assessment: Evaluate peak purity using photodiode array detection to ensure that the this compound hydrochloride peak is pure and not co-eluting with any degradation product. This is essential for demonstrating method specificity [1].
Degradation Pathway Elucidation: Identify major and minor degradation products based on their retention times, UV spectra, and mass spectrometric data (when available). Propose degradation pathways based on the chemical structure of this compound hydrochloride and the stress conditions employed.
Method Stability-Indicating Capability: Demonstrate that the analytical method can adequately separate this compound hydrochloride from all degradation products, that it can accurately quantify the drug substance in the presence of degradation products, and that it exhibits appropriate precision and accuracy for both the parent compound and degradation products.
The forced degradation studies should enable the construction of a comprehensive degradation profile for this compound hydrochloride. Based on its chemical structure containing ester and amine functional groups, as well as a flavone backbone, the molecule is susceptible to several degradation mechanisms:
Hydrolytic Degradation: The ester linkage in this compound hydrochloride is particularly susceptible to both acid and base hydrolysis, potentially leading to the formation of 3-methylflavone-8-carboxylic acid (MFA) and the corresponding amino alcohol. Under acidic conditions, demethylation of the methoxy groups may also occur [2].
Oxidative Degradation: The tertiary amine group and the flavone ring system may undergo oxidation, particularly in the presence of hydrogen peroxide or other oxidizing agents. This could result in N-oxide formation or hydroxylation of the flavone ring [1].
Thermal Degradation: Elevated temperatures may promote dehydration reactions or thermal decomposition of labile functional groups. In solid state, thermal stress might lead to polymorphic changes or crystallization of hydrates [1].
Photolytic Degradation: The chromophoric flavone system in this compound hydrochloride makes it particularly susceptible to photodegradation. Potential reactions include ring opening, dimerization, or rearrangement reactions [1].
The following diagram illustrates the potential degradation pathways of this compound hydrochloride under various stress conditions:
The forced degradation study report for this compound hydrochloride should include comprehensive documentation to meet regulatory requirements:
Experimental Section: Detailed description of materials, equipment, stress conditions, sample preparation procedures, and analytical methods used in the study.
Results and Discussion: Comprehensive presentation of degradation data, including chromatograms of stressed samples, peak purity plots, mass balance calculations, proposed degradation pathways, and structure elucidation data for significant degradation products.
Method Validation Data: Complete validation results for the stability-indicating method, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH Q2(R1) guidelines [2].
For regulatory submissions, the forced degradation study report should be included in the stability section of the Common Technical Document (CTD). The data should demonstrate that the analytical method is stability-indicating and suitable for monitoring the stability of this compound hydrochloride in formal stability studies [1].
This document provides detailed methodologies for the preparation and HPLC analysis of Flavoxate HCl standard solutions, crucial for pharmaceutical development and quality control. The protocols have been validated per ICH guidelines to ensure accuracy and reproducibility for drug development professionals.
This method utilizes ibuprofen as an internal standard (IS) to control for analytical variability, enhancing measurement precision [1].
Materials & Reagents:
Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water in a 75:25 (v/v) ratio. Adjust the pH to 3.0 [1].
Preparation of Internal Standard Solution: Weigh 10 mg of ibuprofen and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a concentration of 1 mg/mL (1000 µg/mL) [1].
Preparation of this compound HCl Stock Standard Solution (1 mg/mL):
Preparation of Calibration Standards:
The workflow for this protocol can be summarized as follows:
This method is designed for the direct analysis of this compound HCl in bulk drug substances, using a different mobile phase system [2] [3].
Materials & Reagents:
Preparation of Buffer: Dissolve 3g of 1-hexane sulphonic acid in water. Add 3 ml of Orthophosphoric Acid and 3 ml of Triethylamine. Adjust the final volume to 1 Liter with water [2] [3].
Preparation of Mobile Phase: Combine the prepared buffer and acetonitrile in a 65:35 (v/v) ratio. Mix well and degas [2] [3].
Preparation of Calibration Standards:
For the obtained standard solutions to be valid, they must be analyzed under specific chromatographic conditions. The table below compares the two documented methods:
| Parameter | Method 1 (with IS) [1] | Method 2 (Bulk Analysis) [2] [3] |
|---|---|---|
| Column | Eclipse C18 (150 mm × 4.6 mm, 5 µm) | Inertsil C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Buffer* : Acetonitrile (65:35, v/v) |
| Flow Rate | 0.8 mL/min | Information not specified |
| Detection Wavelength | 218 nm | 293 nm |
| Injection Volume | 20 µL | Information not specified |
| Retention Time of this compound | ~1.44 minutes | ~2.43 minutes |
| Internal Standard | Ibuprofen (3.50 min) | Not used |
| Linearity Range | 1 – 250 µg/mL | 800 – 1200 µg/mL |
| Correlation Coefficient (r) | 0.9995 | 0.981 |
| LOD / LOQ | 0.23 µg/mL / 0.69 µg/mL | 83.14 µg/mL / 251.93 µg/mL |
*Buffer: 1-Hexane sulphonic acid (3g/L), with OPA and TMA (3 ml/L each).
The methods have been rigorously validated. Method 1 demonstrates excellent precision with intra-day and inter-day Relative Standard Deviations (RSD) of 0.05–0.43% and 0.15–0.65%, respectively. Accuracy, determined by recovery studies, ranged from 97.4% to 101.3% [1]. Method 2 also reported RSD for precision to be less than 2% [2] [3].
Flavoxate hydrochloride is a pharmaceutical compound with direct action on the urinary tract smooth muscles, serving as a therapeutic agent for overactive bladder and various urological conditions. In pharmaceutical analysis, High Performance Liquid Chromatography has emerged as the predominant technique for quantifying this compound HCl in both bulk substances and formulated products. The optimization of mobile phase composition represents a critical factor in achieving optimal chromatographic separation, peak morphology, and analytical efficiency. This comprehensive review examines established mobile phase systems, detailing their composition, chromatographic parameters, and validation data to support researchers in method development and validation processes.
The complexity of pharmaceutical analysis necessitates robust analytical methods that can separate the active pharmaceutical ingredient from potential degradation products and excipients. Through systematic investigation of various mobile phase compositions, researchers can develop methods that are not only precise and accurate but also time-efficient and cost-effective. This article consolidates multiple research findings to provide a thorough reference for the analysis of this compound HCl across different chromatographic conditions, with particular emphasis on mobile phase optimization strategies that enhance method performance while adhering to regulatory requirements.
The selection of an appropriate mobile phase system is paramount in reversed-phase HPLC method development for this compound HCl. Research studies have investigated various mobile phase compositions to achieve optimal separation, sensitivity, and efficiency. The chromatographic behavior of this compound HCl is significantly influenced by the organic modifier, aqueous phase composition, pH, and additive components, each contributing to the overall performance of the analytical method. Through systematic optimization, researchers have identified several effective mobile phase systems tailored to specific analytical requirements.
Among the various approaches, ion-pair chromatography has demonstrated particular efficacy for this compound HCl separation. One optimized method utilizes a mobile phase consisting of a 65:35 (v/v) mixture of buffer and acetonitrile, where the buffer contains 3g of 1-hexane sulphonic acid, 3 ml of orthophosphoric acid, and 3 ml of triethylamine. This system, operating on an Inertsil C18 column (150 mm × 4.6 mm, 5 µm) at a detection wavelength of 293 nm, achieved a retention time of 2.43 minutes with a linearity range of 800-1200 µg/mL [1]. The inclusion of 1-hexane sulphonic acid as an ion-pair reagent significantly improved peak shape and resolution, which is particularly beneficial for quality control applications in pharmaceutical manufacturing.
Alternative approaches include mass spectrometry-compatible systems that replace non-volatile additives with volatile alternatives. One method employs a mixture of acetonitrile and 0.1% formic acid in water (75:25 v/v) on an Eclipse C18 column (150 mm × 4.6 mm, 5 µm), resulting in an even shorter retention time of 1.44 minutes with a linearity range of 1-250 µg/mL [2] [3]. The simplicity of this mobile phase composition, coupled with its compatibility with mass spectrometric detection, makes it particularly suitable for pharmacokinetic studies and impurity profiling. Additionally, a green analytical chemistry approach utilizing micellar liquid chromatography has been developed, employing 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5) as the mobile phase, which eliminates or reduces the need for hazardous organic solvents while maintaining analytical performance [4].
Table 1: Mobile Phase Composition Systems for this compound HCl HPLC Analysis
| Mobile Phase Composition | Column Used | Retention Time (min) | Linearity Range (µg/mL) | Detection Wavelength (nm) |
|---|---|---|---|---|
| Buffer:ACN (65:35 v/v) with 1-hexane sulphonic acid [1] | Inertsil C18 (150 mm × 4.6 mm, 5 µm) | 2.43 | 800-1200 | 293 |
| ACN:0.1% formic acid (75:25 v/v) [2] | Eclipse C18 (150 mm × 4.6 mm, 5 µm) | 1.44 | 1-250 | 218 |
| 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M OPA (pH 2.5) [4] | BDS Hypersil phenyl (250 mm × 4.6 mm, 5 µm) | Not specified | 2-40 | 325 |
| Methanol:water (50:50 v/v) [5] | LiChrospher 100 C18 (250 mm × 4 mm, 5 µm) | 2.92 | 1-300 | 315 |
The mobile phase preparation requires careful attention to component ratios and pH adjustment. Begin by preparing the aqueous buffer component:- Weigh accurately 3.0 grams of 1-hexane sulphonic acid sodium salt and transfer to a 1000 mL volumetric flask.
Establish the following chromatographic conditions for the analysis:
System suitability tests must be performed to verify the chromatographic system's resolution and reproducibility:
Table 2: Method Validation Parameters for Ion-Pairing RP-HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 800-1200 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Regression equation | y = 17118x + 80943 | - |
| Precision (% RSD, n=6) | < 2% | ≤ 2% |
| LOD | 83.14 µg/mL | - |
| LOQ | 251.93 µg/mL | - |
| Accuracy (% recovery) | 97.4-101.3% | 98-102% |
This ion-pairing RP-HPLC method has been demonstrated as robust and reliable for the quantitative analysis of this compound HCl in pharmaceutical dosage forms. The method exhibits excellent precision with RSD values less than 2% for both intra-day and inter-day variations, meeting International Conference on Harmonization (ICH) guidelines for method validation [1]. The specificity of the method was confirmed through peak purity assessments, which demonstrated no interference from common pharmaceutical excipients, making it suitable for quality control applications in pharmaceutical manufacturing.
This method utilizes a simple binary mobile phase system compatible with mass spectrometric detection:
The chromatographic conditions are optimized for rapid analysis:
For this rapid method, system suitability parameters should be verified:
Table 3: Method Validation Parameters for Rapid RP-HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 1-250 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Regression equation | y = 0.022x + 0.0052 | - |
| Precision (% RSD, intra-day) | 0.05-0.43% | ≤ 2% |
| Precision (% RSD, inter-day) | 0.15-0.65% | ≤ 2% |
| LOD | 0.23 µg/mL | - |
| LOQ | 0.69 µg/mL | - |
| Accuracy (% recovery) | 99.6% | 98-102% |
This rapid RP-HPLC method offers significant advantages in analysis time and solvent consumption compared to conventional methods, with a retention time of just 1.44 minutes for this compound HCl [2]. The method has been comprehensively validated according to ICH guidelines, demonstrating excellent linearity over a concentration range of 1-250 µg/mL with a correlation coefficient of 0.9995. The use of formic acid as a mobile phase additive instead of non-volatile salts enhances compatibility with mass spectrometric detection, making this method particularly suitable for metabolite studies and impurity profiling in pharmaceutical development.
Micellar liquid chromatography represents an environmentally responsible approach to HPLC analysis that aligns with the principles of green chemistry. This technique utilizes mobile phases containing surfactant aggregates above their critical micellar concentration, which significantly reduces the requirement for organic solvents in chromatographic separations. For this compound HCl analysis, a method employing sodium dodecyl sulphate (SDS) as the primary surfactant has been developed and validated, demonstrating that environmentally conscious methodologies can maintain, and in some aspects enhance, analytical performance compared to conventional reversed-phase methods.
The green HPLC method for this compound HCl offers multiple advantages over traditional approaches. The significant reduction in organic solvent usage decreases both operational costs and environmental impact while improving workplace safety. Additionally, the direct injection of biological samples is facilitated without prior protein precipitation, as proteins are solubilized by the micellar medium rather than precipitating on the column. This method also demonstrates enhanced stability-indicating capabilities, effectively separating this compound HCl from its degradation products formed under various stress conditions, making it particularly valuable for comprehensive stability studies in pharmaceutical development [4].
The micellar liquid chromatographic method employs a carefully optimized mobile phase consisting of 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid adjusted to pH 2.5. Separation is achieved using a BDS Hypersil phenyl column (250 mm × 4.6 mm, 5 µm) with UV detection at 325 nm. The method has been validated over a concentration range of 2.0-40.0 µg/mL with a detection limit of 0.40 µg/mL, demonstrating adequate sensitivity for pharmaceutical quality control applications. The greenness profile of this method, characterized by reduced organic solvent consumption and minimal waste generation, positions it as a sustainable alternative for routine analysis of this compound HCl in pharmaceutical formulations.
Stability-indicating HPLC methods are essential in pharmaceutical analysis for accurately quantifying active pharmaceutical ingredients while effectively separating them from their degradation products. These methods are specifically designed and validated to demonstrate analytical specificity in the presence of components that may arise from sample matrix interference or degradation during storage. For this compound HCl, comprehensive forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, thermal exposure, oxidative conditions, and photolytic stress, to establish the stability-indicating nature of the developed HPLC methods.
The regulatory requirement for stability-indicating methods is emphasized in ICH guidelines, which mandate that analytical procedures for stability testing should be capable of detecting and quantifying changes in the active substance that may occur during storage. Furthermore, these methods must distinguish between the intact molecule and its degradation products to ensure accurate assessment of the drug's stability profile. For this compound HCl, multiple research groups have developed and validated stability-indicating methods that effectively separate the drug from its degradation products, providing reliable tools for comprehensive stability studies in pharmaceutical development [6] [5].
Forced degradation studies involve subjecting this compound HCl to various stress conditions to generate degradation products and verify that the analytical method can separate these from the main peak. A standardized protocol includes:
The results from these studies provide critical insights into the degradation behavior of this compound HCl. Under acidic conditions, approximately 21.94% degradation was observed with the appearance of a broad chromatographic peak at retention time 3.8 minutes. Neutral hydrolysis resulted in 12.07% degradation, while alkaline conditions caused significant degradation that followed first-order kinetics [5]. The degradation products were well-resolved from the principal this compound HCl peak in all developed methods, confirming their stability-indicating capability and suitability for monitoring product stability throughout the shelf life.
The development of an optimized HPLC method for this compound HCl analysis follows a systematic approach that balances multiple chromatographic parameters to achieve the desired separation efficiency, sensitivity, and robustness. The optimization workflow begins with a thorough assessment of analytical requirements, including the purpose of analysis (quality control, stability studies, or bioanalysis), sample matrix complexity, required sensitivity, and available instrumentation. This initial assessment guides the selection of an appropriate chromatographic strategy, whether conventional reversed-phase, ion-pairing, or micellar liquid chromatography, each offering distinct advantages for specific applications.
The following workflow diagram illustrates the systematic approach for HPLC method development and optimization for this compound HCl analysis:
Figure 1: HPLC Method Development Workflow for this compound HCl Analysis
Critical factors in mobile phase optimization include the organic modifier selection, with acetonitrile generally providing better separation efficiency and lower backpressure compared to methanol. The aqueous phase pH significantly impacts the ionization state of this compound HCl and consequently its retention characteristics, with acidic conditions (pH 2.5-3.0) typically providing optimal peak shape and resolution. Additives such as ion-pairing reagents (e.g., 1-hexane sulphonic acid) or volatile acids (e.g., formic acid) further enhance chromatographic performance by suppressing silanol interactions and controlling analyte ionization. Throughout the optimization process, system suitability parameters including resolution factor, tailing factor, theoretical plate count, and retention time reproducibility should be monitored to ensure the developed method meets regulatory requirements for its intended application.
The optimization of mobile phase composition for this compound HCl HPLC analysis represents a critical step in developing reliable analytical methods for pharmaceutical quality control and research applications. Through systematic evaluation of various chromatographic systems, researchers have established multiple robust methods that balance separation efficiency, analysis time, and sensitivity. The ion-pairing chromatography approach provides excellent resolution for quality control applications, while the rapid MS-compatible method offers advantages for high-throughput analysis and metabolite studies. The emerging micellar liquid chromatography method demonstrates how green chemistry principles can be successfully integrated into pharmaceutical analysis without compromising analytical performance.
The comprehensive validation data presented for each method confirms their reliability for quantifying this compound HCl in pharmaceutical formulations. The stability-indicating capability of these methods, verified through forced degradation studies, further enhances their utility in pharmaceutical development and quality assurance. As analytical technologies continue to advance, further optimization of these methods may focus on reducing analysis time, enhancing detection sensitivity, and improving environmental sustainability. The protocols and data summarized in this review provide a solid foundation for researchers to develop and implement robust HPLC methods for this compound HCl analysis, contributing to the overall quality and efficacy of pharmaceutical products containing this therapeutic agent.
This compound Hydrochloride (FVH) is susceptible to significant degradation under alkaline conditions, a process that follows pseudo-first-order kinetics [1] [2]. The hydrolysis of the ester bond is a key reaction, leading to the formation of 3-methylflavone-8-carboxylic acid (MFA) as a primary degradation product [3]. The following table summarizes the key kinetic parameters derived from studies conducted at different temperatures.
| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-Life (t₁/₂) | Activation Energy (Ea) |
|---|---|---|---|
| 70 | ( 6.31 \times 10^{-3} ) | 109.8 min | |
| 80 | ( 12.88 \times 10^{-3} ) | 53.8 min | 17.93 Kcal/mol |
| 90 | ( 27.54 \times 10^{-3} ) | 25.2 min | [1] |
A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating this compound from its degradation products. The table below outlines the parameters of a commonly used, validated method [1] [2].
| Parameter | Specification |
|---|---|
| Column | LiChroCART Lichrosphere 100, C18 (250 x 4 mm, 5 µm) |
| Mobile Phase | Methanol : Water (50:50, v/v) |
| Flow Rate | 0.8 ml/min |
| Detection Wavelength | 315 nm |
| Retention Time of FVH | ~2.92 min |
| Linear Range | 1 - 300 µg/ml |
| Accuracy (% Recovery) | 99.46% |
Based on the available literature, here are solutions to some potential experimental challenges.
Q1: My HPLC chromatogram shows poor separation between the this compound peak and the degradation product peaks. How can I improve resolution?
Q2: The degradation of this compound in my alkaline stability study is proceeding too quickly to obtain reliable time points. What can I do?
Q3: What is the confirmed mechanism for the alkaline degradation of this compound? The primary pathway involves the hydrolysis of the ester bond in the this compound molecule. In a strong alkali solution, this reaction first yields 3-methylflavone-8-carboxylic acid (MFA). Subsequent reactions can occur, including a cleavage of the γ-pyrone ring, which leads to the formation of a fluorescent degradation product [3].
To visually summarize the experimental process and the chemical pathway, please refer to the following diagrams.
The table below summarizes quantitative data on this compound hydrochloride degradation from a controlled stability study [1]:
| Stress Condition | Details | Extent of Degradation |
|---|---|---|
| Acidic Hydrolysis | 0.01 N HCl, reflux, 4 hours | ~11% [1] |
| Alkaline Hydrolysis | pH 9.3 phosphate buffer, 80°C, 30 min | ~21% [1] |
| Oxidative Stress | 3% H₂O₂, room temperature, 3 hours | ~0.5% (forming N-oxide) [1] |
| Aqueous Hydrolysis | Water, reflux, 4 hours | ~21% [1] |
| Thermal Stress (Solid) | 80°C, 4 weeks | ~0.7-1.5% [2] |
| Photolytic Stress (Solid) | 380-770 nm, 650 W/m², 16 hours | Insignificant [2] |
The primary degradation pathway for this compound in solution is hydrolytic cleavage of its ester moiety, leading to the formation of 3-methylflavone-8-carboxylic acid and 1-(2-hydroxyethyl)piperidine [2] [1]. Under oxidative conditions, the primary product is the N-oxide of this compound [1].
Here are detailed methods for conducting stability studies and analyzing this compound and its degradants.
This green chemistry method is effective for separating this compound from its degradation products.
This method allows for the rapid quantification of this compound in bulk and solid dosage forms.
Q1: What is the primary stability concern when handling this compound HCl in solution? The primary concern is hydrolytic degradation. This compound's ester bond is labile in aqueous solutions, especially at neutral to alkaline pH. To ensure stability, prepare solutions immediately before use and avoid extreme pH conditions during analysis [2] [1].
Q2: How should this compound HCl reference standards and tablet formulations be stored? The drug in solid form is highly stable. Store this compound HCl powder and tablets at room temperature (15-30°C). The drug product has a typical shelf life of 3 years from the date of manufacture when stored under these conditions [2].
Q3: Which stress condition causes the most significant degradation? While acidic and alkaline hydrolysis cause substantial degradation (11-21%), alkaline conditions (pH >7) pose the greatest risk, leading to rapid and significant breakdown of the molecule [1].
The table below summarizes key method parameters from developed flavoxate HCl methods that contribute to short analysis times, often under 3 minutes.
| Method Goal | Key Parameter for Speed | Mobile Phase Composition | Flow Rate (ml/min) | Analysis Time / Retention Time | Citation |
|---|---|---|---|---|---|
| Bulk & Formulation Analysis [1] [2] | High Organic Solvent Content [1] | Acetonitrile : 0.1% Formic Acid (75:25, v/v) [1] [2] | 0.8 [1] | ~1.44 minutes [1] | |
| Determine Drug & Hydrolysis Product [3] | — | Acetonitrile : 12 mM Ammonium Acetate (45:55, v/v, pH 4.0) [3] | 1.5 [3] | — | |
| Urine Analysis (Metabolite MFA) [4] | — | Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) [4] | 1.5 [4] | < 3 minutes [4] |
When you try to speed up your methods, you might encounter some of these common issues.
The retention time of this compound is inconsistent and drifts.
The peaks for this compound are tailing or fronting, reducing resolution.
The system pressure is too high after method changes.
I see extra or "ghost" peaks in the chromatogram.
The diagram below outlines a logical, step-by-step protocol you can follow to develop and optimize a rapid HPLC method for this compound, based on the strategies found in the literature.
Workflow Overview:
Spectral interference occurs when the UV absorbance of Flavoxate HCl overlaps with that of other compounds in a sample, such as active pharmaceutical ingredients, excipients, or degradation products. The table below summarizes the primary analytical strategies to resolve this.
| Method | Principle | Key Parameter / Condition | Application Context |
|---|---|---|---|
| Derivative Spectrophotometry [1] [2] | Resolves overlapping spectra by using first or ratio first-derivative signals. | For Ofloxacin/FLX: Measure FLX at 329.8 nm (OFX's zero-crossing point) [2]. | Bulk, pharmaceutical formulations, dissolution studies [2]. |
| For Moxifloxacin/FLX: Measure FLX at -331.8 nm (1st derivative) or -334.1 nm (ratio 1st derivative) [1]. | Pharmaceutical formulations [1]. | ||
| RP-HPLC with UV Detection [3] [1] | Physically separates analytes before detection. | C18 column; Mobile Phase: Acetonitrile/0.1% Formic Acid (75:25, v/v); Detection: 218 nm [3]. | Bulk and solid dosage forms [3]. |
| C18 column; Mobile Phase: Phosphate Buffer(pH5)/Methanol/Acetonitrile (50:20:30, v/v); Detection: 250 nm for FLX [1]. | Simultaneous estimation in combination drugs [1]. | ||
| Stability-Indicating UV Method [4] | Uses a low wavelength where the drug has high absorbance, potentially away from interferents. | Solvent: Water; Detection Wavelength: 211 nm [4]. | Assay of this compound in bulk and single-component tablet formulation [4]. |
Here are the detailed steps for implementing the key methods described above.
This method allows for the simultaneous quantification of two drugs without a physical separation step.
¹D).¹D signal for OFX at 303.6 nm, which corresponds to the zero-crossing point of FLX (where FLX shows no derivative signal).¹D signal for FLX at 329.8 nm, which corresponds to the zero-crossing point of OFX.¹D amplitudes at the specified wavelengths against concentration for each drug. Use these curves to determine the concentration in unknown samples.This is a rapid and specific method suitable for routine quality control.
Q1: My this compound sample is degrading during analysis, leading to new peaks or spectral changes. What should I do? A: this compound is known to degrade under hydrolytic (acidic/basic) and oxidative stress conditions [4]. To address this:
Q2: What is the simplest way to check for formulation excipient interference in my UV method? A: Perform a placebo recovery study.
The following diagram illustrates the logical path for selecting the most appropriate method based on your sample composition and analytical requirements.
This diagram outlines the sequential steps involved in performing a derivative spectrophotometric analysis, which is a common technique for resolving spectral overlap.
Here are answers to common technical challenges encountered during Flavoxate HCl analysis:
1. What is the main solubility-related challenge when developing an HPLC method for this compound HCl? The primary challenge is ensuring the drug is sufficiently soluble in the mobile phase to produce a strong, detectable signal and prevent precipitation during analysis. This compound HCl has low solubility in aqueous systems, necessitating mobile phases with a high organic solvent content [1].
2. What mobile phase compositions have been proven effective for this compound HPLC analysis? Researchers have successfully used several mobile phase systems, as detailed in the table below.
| Mobile Phase Composition (v/v) | Column | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Acetonitrile : 0.1% Formic Acid (75:25) | Eclipse C18 (150 mm x 4.6 mm, 5 µm) | 0.8 | 218 | 1.44 | [1] |
| Acetonitrile : Phosphate Buffer* (65:35) | Inertsil C18 (150 mm x 4.6 mm, 5µm) | Information Missing | 293 | 2.43 | [2] |
| Acetonitrile : 12mM Ammonium Acetate (40:60, pH 4.0) | Phenomenex CN | 1.5 | 254 | ~3 (for metabolite MFA) | [3] |
*Buffer contained 1-hexane sulphonic acid, OPA, and TMA [2].
3. How can I improve the solubility of this compound in sample preparation? The search results indicate that using the mobile phase itself as the solvent for preparing standard and sample solutions is an effective and common practice. Sonication is typically used to aid dissolution [1]. Furthermore, equilibrium solubility studies show that this compound HCl is highly soluble in organic solvents like DMSO and N-Methyl-2-pyrrolidone (NMP), which could be explored for preparing concentrated stock solutions, with subsequent dilution to the mobile phase conditions [4].
4. What is a robust and fast HPLC method I can start with? For a rapid and robust method, you can adapt the protocol which has a retention time of only 1.44 minutes [1]. The experimental protocol is as follows:
This workflow outlines a systematic approach to diagnosing and resolving solubility-related issues in your HPLC analysis.
Table 1: Equilibrium Solubility (Mole Fraction) of this compound HCl in Pure Solvents at 298.15 K [4]
| Solvent | Solubility (x₁) |
|---|---|
| N-Methyl-2-pyrrolidone (NMP) | 2.387 × 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 2.033 × 10⁻² |
| Acetonitrile | 1.258 × 10⁻² |
| 2-Ethoxyethanol | 1.113 × 10⁻² |
| Methanol | 9.763 × 10⁻³ |
| Ethanol | 7.027 × 10⁻³ |
| n-Propanol | 5.270 × 10⁻³ |
| n-Butanol | 4.056 × 10⁻³ |
| Water | 3.450 × 10⁻⁵ |
This data clearly shows that this compound HCl is highly soluble in solvents like NMP and DMSO but has very low solubility in water, justifying the need for organic-rich mobile phases [4].
Table 2: System Suitability Parameters for a Validated HPLC Method [1]
| Parameter | Result |
|---|---|
| Linearity Range | 1 – 250 µg/ml |
| Correlation Coefficient (r) | 0.9995 |
| Retention Time (min) ± %RSD | 1.44 ± 0.05 |
| Tailing Factor ± %RSD | 1.03 ± 0.1 |
| Theoretical Plates ± %RSD | 11169 ± 1.95 |
| Repeatability (% RSD) | 0.84 |
The following table summarizes key parameters from different validated methods, providing a reference for your experimental setup.
| Method Focus | Mobile Phase Composition | Flow Rate (mL/min) | pH | Detection Wavelength (nm) | Column | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|---|
| Determination in Formulations [1] | Acetonitrile : 0.1% Formic acid (75:25, v/v) | 0.8 | 3.0 | 218 | Eclipse C18 (150 mm x 4.6 mm, 5 µm) | 1.44 | |
| Stability-Indicating Method [2] | Gradient of solvent A and B* | 1.0 | Not Specified | 293 | Inertsil ODS-3V (150×4.6 mm, 5µm) | Not Specified | |
| Determination with Hydrolysis Product [3] | Acetonitrile : 12mM Ammonium Acetate (45:55, v/v) | 1.5 | 4.0 | 220 | CN Column | Not Specified | |
| Simultaneous with Moxifloxacin [4] | Phosphate Buffer : Methanol : Acetonitrile (50:20:30, v/v) | 1.2 | 5.0 | 250 (for FLX) | Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) | Not Specified |
*The specific composition for the gradient method was not detailed in the abstract. [2]
Here are answers to common questions and issues regarding the optimization of flow rate and pH in this compound HCl HPLC methods.
What factors should be optimized for the RP-HPLC method validation of this compound HCl? Key factors to optimize include the mobile phase composition (ratios and additives), flow rate, and pH, as these critically affect peak resolution, shape, and retention time. [5]
How does the choice of mobile phase and its pH impact the analysis? The mobile phase and its pH significantly influence the solubility of the analyte and its interaction with the stationary phase.
What is the effect of a change in flow rate? Adjusting the flow rate directly impacts the backpressure and the retention time of the analyte.
How can I demonstrate the robustness of my method regarding flow rate and pH? Robustness is tested by intentionally making small, deliberate changes to parameters and observing the effect on results.
The diagram below outlines a systematic workflow for optimizing flow rate and pH in your HPLC method.
The table below summarizes key findings on this compound stability under various stress conditions:
| Stress Condition | Key Findings & Degradation Observations | Analytical Method Used | Reference |
|---|---|---|---|
| Photolytic (UV & Sunlight) | Stable: No significant degradation observed. | UV-Spectrophotometry | [1] |
| Acidic Hydrolysis | Degrades: Significant degradation observed. | UV-Spectrophotometry | [1] |
| Alkali Hydrolysis | Degrades: Degradation occurs relatively faster than in acidic conditions. The main metabolite, 3-Methylflavone-8-carboxylic acid (MFCA), is a key degradation product. | LC-MS/MS | [2] |
| Oxidative (Hydrogen Peroxide) | Degrades: Significant degradation observed. | UV-Spectrophotometry | [1] |
| Thermal | Stable: No significant degradation observed. | UV-Spectrophotometry | [1] |
This method is used to assess drug stability in bulk and tablet formulations [1].
This method separates ofloxacin and this compound from their degradation products [3].
This is a fast and economical method for routine quantitative use [4].
The following diagram outlines a logical workflow for investigating this compound stability, based on the gathered methodologies:
Q1: Is this compound photosensitive? Should it be protected from light during storage? While one study found it to be stable under photolytic conditions [1], it is generally good practice to store pharmaceutical compounds and products in opaque containers or under light-resistant conditions to prevent potential long-term degradation.
Q2: What is the main degradation product I should look for? The primary degradation product is 3-Methylflavone-8-carboxylic acid (MFCA), which is also its main active metabolite. This compound forms through the hydrolysis of the ester group in this compound, a reaction that occurs more rapidly in alkaline conditions [2] [6].
Q3: We are developing a combination product with an antibiotic. Are there established stability-indicating methods? Yes, stability-indicating HPLC methods have been successfully developed and validated for simultaneous estimation of this compound with antibiotics like ofloxacin [3] and moxifloxacin [7]. These methods can separate the drugs from their degradation products formed under stress.
What are the main degradation products I need to account for? Flavoxate HCl is susceptible to degradation under various stress conditions. The primary degradation product is its metabolite, 3-Methylflavone-8-Carboxylic Acid (MFA), formed via ester hydrolysis [1]. Other conditions like oxidation also produce significant degradation [2]. A stability study found significant degradation under acid stress conditions [3].
How can I resolve co-elution of this compound and its degradation products? Co-elution often indicates that the chromatographic method is not stability-indicating. You can troubleshoot this by:
My analysis time is too long. How can I make it faster? Older HPLC methods could have run times over 5 minutes [4]. To speed up analysis:
The table below summarizes validated chromatographic methods from the literature that successfully separate this compound from its degradation products.
| Analysis Goal | Recommended Column | Mobile Phase Composition | Key Method Parameters | How It Handles Degradation |
|---|
| Stability Study of Bulk & Tablets [2] | BDS Hypersil Phenyl (250 mm × 4.6 mm, 5 µm) | 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5) | Flow: 1 mL/min Detection: 325 nm | Stability-indicating; resolves this compound from degradation products formed under acid, base, oxidation, and photolysis stress. | | Rapid Assay of Formulations [4] | Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile : 0.1% Formic Acid (75:25, v/v) | Flow: 0.8 mL/min Detection: 218 nm RT: 1.44 min | Uses ibuprofen as Internal Standard; method is precise and robust for quantitative analysis. | | Metabolite (MFA) in Urine [1] | Phenomenex CN Column (5 µm) | Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) | Flow: 1.5 mL/min Detection: 308 nm | Direct injection of urine; separates MFA from endogenous compounds in <3 min without extraction. |
Detailed Experimental Protocol: Forced Degradation Study
This workflow is based on the method described by El-Shaheny et al. (2014) [2] and is a standard approach for validating a stability-indicating method.
Diagram: Workflow for a Forced Degradation Study to Develop a Stability-Indicating Method
Protocol Steps:
The table below summarizes validated parameters from three independent HPLC methods for Flavoxate HCl analysis, providing a benchmark for robustness and precision.
| Method Parameter | RP-HPLC with UV Detection [1] | RP-HPLC with UV Detection [2] | HPLC for Multiple Matrices [3] |
|---|---|---|---|
| Stationary Phase | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) [1] | Inertsil C18 (150 mm x 4.6 mm, 5µm) [2] | Zorbax XDB-C18 (150 mm x 4.6 mm, 5µm) [3] |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) [1] | Buffer* : Acetonitrile (650:350, v/v) [2] | Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48, v/v), pH 3.0 [3] |
| Flow Rate | 0.8 mL/min [1] | Information not specified in source | Information not specified in source |
| Detection | 218 nm [1] | 293 nm [2] | 229 nm [3] |
| Retention Time | 1.44 min [1] | 2.43 min [2] | Information not specified in source |
| Linearity Range | 1 – 250 µg/mL [1] | 800 – 1200 µg/mL [2] | 0.03 – 7.5 µg [3] |
| Precision (%RSD) | Intra-day: 0.05–0.43% Inter-day: 0.15–0.65% [1] | < 2% [2] | < 2% [3] | | LOD / LOQ | 0.23 µg/mL / 0.69 µg/mL [1] | 83.14 µg/mL / 251.93 µg/mL [2] | 0.6 ng (LOQ) [3] | | Remarks | Uses Ibuprofen as Internal Standard; rapid analysis [1] | *Buffer: 1-hexane sulphonic acid, OPA, TMA in water [2] | Validated for bulk, tablets, and biological fluids [3] |
Here are solutions to frequently encountered problems when analyzing this compound HCl:
Poor Peak Shape (Tailing/Broadening)
Retention Time Drift
Low Recovery or Inaccurate Quantification
Inconsistent Precision
For a reliable starting point, here is a detailed protocol for the method from [1], which is noted for its speed and precision.
Method: Rapid RP-HPLC with UV Detection for this compound HCl in Tablets [1]
Chromatographic Conditions
Standard Solution Preparation
Sample Preparation (Tablets)
System Suitability Test
The following diagram illustrates a systematic workflow for developing and optimizing a robust analytical method for this compound HCl, based on parameters investigated in the referenced studies.
| Feature | Oxybutynin | Flavoxate |
|---|---|---|
| Primary Classification | Antimuscarinic agent [1] [2] | Antispasmodic agent [3] [4] |
| Primary Molecular Target | Muscarinic receptors (M1, M2, M3), competitively inhibiting acetylcholine [1] [2]. | Phosphodiesterases (PDEs) and L-type Calcium Channels (CaV1.2) [3] [4]. |
| Key Secondary Actions | Direct spasmolytic (papaverine-like) effect on smooth muscle; local anesthetic activity [5] [2]. | Moderate calcium channel blockade; local anesthetic effect [3]. |
| Main Physiological Effect | Relaxes bladder smooth muscle, increases bladder capacity, reduces urge to void [1]. | Relaxes bladder smooth muscle via calcium influx inhibition; potential central modulation of micturition reflex [3] [4]. |
The diagrams below illustrate the distinct signaling pathways through which each drug exerts its effects on detrusor muscle cells.
The therapeutic choice between these agents involves a trade-off between efficacy and side effects, as summarized below.
| Parameter | Oxybutynin | This compound |
|---|---|---|
| Efficacy vs. Placebo | Well-established superiority over placebo [6] [2]. | Superior to placebo per meta-analysis [7]. |
| Comparative Efficacy | More effective than this compound [5]. Superior to tolterodine in reducing urge incontinence and micturition frequency in one study [6]. | Improved clinical efficacy shown versus older agents like emepronium and propantheline [7]. |
| Common Side Effects | Anticholinergic effects: dry mouth, constipation, blurred vision. Can cause CNS effects (dizziness) [6] [5] [1]. Up to 25% discontinuation rate due to side effects with immediate-release [2]. | "Almost negligible side effects" [7]; more favorable safety profile than competitors [3]. |
| Key Tolerability Advantage | Extended-release and transdermal formulations offer improved tolerability over immediate-release [6] [5]. | Generally better tolerated than older antimuscarinics [5]. |
For researchers, understanding the key experiments that delineate the drugs' mechanisms is critical.
1. Protocol: Measuring Direct Myocyte Effects (this compound) This patch-clamp protocol elucidates this compound's direct effect on detrusor myocytes [4].
2. Protocol: In Vitro Muscle Relaxation (this compound) This tension measurement protocol assesses this compound's functional impact on bladder tissue strips [4].
3. Protocol: Clinical Trial Design (Oxybutynin) The OBJECT study is a classic randomized controlled trial (RCT) design for evaluating OAB drugs [6].
The evidence indicates a clear profile for each drug:
For research and development, this suggests that the this compound pathway—targeting PDEs and calcium channels—remains a viable avenue for exploring new OAB treatments with potentially better tolerability, though achieving the efficacy level of antimuscarinics like oxybutynin has proven challenging.
| Feature | Flavoxate | Tolterodine | Solifenacin |
|---|---|---|---|
| Drug Class | Muscarinic antagonist; Spasmolytic [1] [2] | Antimuscarinic [3] [4] | Antimuscarinic [5] |
| Primary Indication | Symptomatic relief of dysuria, urgency, nocturia, etc. [2] | Treatment of overactive bladder (OAB) [3] [4] | Treatment of overactive bladder (OAB) [5] |
| Mechanism of Action | Muscarinic receptor antagonist; direct smooth muscle relaxation (therapeutic usefulness not fully clear) [1] [2] | Competitive antagonist of muscarinic receptors (M2, M3) in the bladder [3] [4] | Competitive antagonist of muscarinic receptors, with selectivity for M3 receptors [5] |
| Level of Evidence | Level 2 / Grade D (Evidence inconsistent/inconclusive) [6] | Level 1 / Grade A (Highly recommended) [6] | Level 1 / Grade A (Highly recommended) [6] |
| Common Dosage | 100-200 mg, 3-4 times daily [2] | IR: 2 mg twice daily; ER: 4 mg once daily [3] | 5 mg or 10 mg once daily [5] |
| Common Side Effects | Dry mouth, confusion [7] | Dry mouth, constipation, headache, blurred vision [3] | Dry mouth, constipation [5] |
| Key Considerations | Limited modern efficacy data; mechanism not fully defined [1] [6] | Better tolerated than older agents like oxybutynin; considered a gold standard [3] | M3 receptor selectivity may improve side effect profile; used in combination therapies [5] [8] |
All three drugs are antimuscarinics, but their profiles and evidence bases differ significantly.
Clinical evidence and guidelines firmly establish the roles of these drugs.
Tolerability is a key differentiator in OAB treatment.
For researchers designing comparative studies, a standard randomized controlled trial (RCT) design can be adapted.
Key Methodological Elements:
For drug development professionals and researchers, the evidence clearly delineates the roles of these agents:
The table below summarizes key findings from clinical trials and reviews on this compound for urinary symptoms.
| Symptom / Parameter | Performance vs. Placebo | Key Findings & Context |
|---|---|---|
| Overall OAB Symptoms | Effective [1] | Significant improvement in urgency, urinary incontinence, diurnal/night frequency [1]. |
| Nocturnal Enuresis (in children) | Effective [2] | 33% overall response with this compound vs. 17% with placebo [2]. |
| Bladder Volume Capacity | Increased [1] | Preclinical/clinical studies show significant increase; greater than emepronium bromide/propantheline [1]. |
| Other LUTS | Effective [1] | Improves suprapubic pain, dysuria, hesitancy, burning [1]. |
| Safety Profile | Favorable [1] | Better safety/tolerability than active comparators [1]; not linked to liver injury [3]. |
For research and development purposes, understanding the validated analytical methods used to quantify this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a standard technique.
This method was developed for the precise determination of this compound HCl in pharmaceutical forms [4].
This method quantifies the major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in human plasma for bioequivalence studies, as this compound itself is rapidly metabolized [2].
This compound is a muscarinic antagonist and spasmolytic agent used for symptomatic relief of bladder conditions [5]. Its mechanism involves multiple pathways for smooth muscle relaxation in the urinary tract [2] [5]:
For drug development professionals, the following diagram outlines the key steps in a bioequivalence study for this compound formulations based on its metabolite, MFCA [2].
| Parameter | Flavoxate | Papaverine | Experimental Context & Other Comparators |
|---|---|---|---|
| Mechanism of Action | Direct smooth muscle relaxant [1] | Non-specific Phosphodiesterase (PDE) inhibitor, leading to cAMP accumulation [2] [3] | Anticholinergics (atropine, emepronium) failed to relax KCl-depolarized strips, unlike this compound and papaverine [1]. |
| Antispasmodic Efficacy | Reduced peristaltic motility, endoluminal pressure, and contractility in guinea-pig ureter [1]. | Reduced peristaltic motility, endoluminal pressure, and contractility in guinea-pig ureter [1]. | Both drugs showed relaxant activity on rat urinary bladder strips depolarized by KCl [1]. |
| Anticholinergic Activity | No significant involvement based on in vitro assays [1]. | Not applicable to its primary mechanism. | In a guinea-pig stomach model, this compound's effect did not involve anticholinergic pathways [1]. |
| Clinical Duration of Action | Information not available in the searched literature. | Limited duration; prevented vasoconstriction for only 1 hour in a radial artery model [4]. | Compared to other antispasmodics like phenoxybenzamine, which had effects lasting over 5 hours [4]. |
To help contextualize the data in the table, here is a detailed breakdown of the key methodologies cited.
This is the primary study providing a direct, head-to-head comparison of this compound and papaverine [1].
This methodology underpins the established mechanism of action for papaverine and was also used to investigate this compound [3].
The following diagram illustrates the distinct signaling pathways through which papaverine and this compound exert their antispasmodic effects, based on the experimental findings.
The following table consolidates validation data from separate studies to illustrate typical method performance. Note that these parameters were not generated from a single comparative experiment.
| Method & Details | Linearity Range | LOD / LOQ | Precision (%RSD) | Key Application & Notes | Source |
|---|
| RP-HPLC (UV) [1] Column: Inertsil C18 Mobile Phase: ACN:Buffer (65:35) Detection: 293 nm | 800 - 1200 µg/mL | LOD: 83.14 µg/mL LOQ: 251.93 µg/mL | Intra & Inter-day: < 2% | Analysis of bulk drug substance. [1] | | | LC-MS/MS [2] For this compound & its metabolite (MFCA) in human plasma. | Information not specified in abstract. | Achieved a lower LLOQ compared to older HPLC-UV methods. [2] | Information not specified in abstract. | Bioequivalence studies; simultaneous quantification of drug and metabolite; high sensitivity. [2] | | | HPLC (UV) [3] Column: Eclipse C18 Mobile Phase: ACN:0.1% Formic Acid (75:25) Detection: 218 nm | 1 - 250 µg/mL | LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Intra-day: 0.05-0.43% Inter-day: 0.15-0.65% | Determination in bulk and solid dosage forms; uses Ibuprofen as Internal Standard. [3] | | | HPLC (UV) [4] Mobile Phase: ACN:MeOH:0.15M Sodium Perchlorate Detection: 229 nm | 0.03 - 7.5 µg | LOD: 0.6 ng LOQ: 0.03 µg | Intra & Inter-day Peak Area/Purity: < 2% | Determination in bulk, tablets, and biological fluids; validated per ICH guidelines. [4] | |
Here are the core experimental workflows for the key methods cited in the literature:
RP-HPLC Method for Bulk Analysis [1]:
LC-MS/MS Method for Plasma Analysis [2]:
HPLC-UV Method for Dosage Forms [3]:
To help guide your choice of method, the following diagram outlines the basic decision-making workflow based on the analytical need:
When planning your method, consider these points derived from the literature:
The following table summarizes the key finding from a relevant preclinical or clinical study, as reported in a 2015 review:
| Drug | Effect on Bladder Volume Capacity (BVC) | Source of Data (as cited in review) |
|---|---|---|
| Flavoxate | "Significantly increases bladder volume capacity (BVC), with greater results if compared to... emepronium bromide" [1] | Preclinical and clinical studies [1] |
| Emepronium Bromide | Increases bladder capacity, but to a lesser extent than this compound [1]. Another study confirmed it "increased bladder capacity considerably" [2]. | A 1976 urodynamic study [2] |
A 1987 double-blind clinical trial noted that both this compound and emepronium bromide, along with a placebo, resulted in no objective significant changes in urodynamic measurements, though patient-reported outcomes differed [3].
For a comprehensive understanding, here are the methodologies and contexts of the key studies cited.
Experimental Protocol for this compound vs. Emepronium (as reviewed in 2015) While the 2015 review does not provide the full experimental details of the original head-to-head study, it summarizes the key outcome on bladder capacity [1]. The specific dosages and full urodynamic measurement protocols from the original study are not detailed in the available abstract.
Experimental Protocol for Emepronium Bromide (1976)
Experimental Protocol for 1987 Clinical Trial
The two drugs work through distinct pharmacological pathways to achieve their effects on the bladder.
The diagram above illustrates the following mechanisms:
When evaluating this data for research and development purposes, please consider the following:
| Drug Name | Mechanism of Action | Reported Safety Profile & Common Adverse Events | Evidence on Efficacy | Development & Current Status Context |
|---|---|---|---|---|
| Flavoxate | Weak antimuscarinic; PDE inhibition; calcium channel blockade; local anesthetic [1] [2] | Generally favorable; lower incidence of dry mouth and other typical anticholinergic side effects [1] [2]. | Modest and variable; some studies show efficacy for OAB symptoms, while others question its effect versus placebo [2]. | Considered a historical drug; less commonly used in modern guidelines [2]. |
| Oxybutynin (IR) | Potent non-selective antimuscarinic [2] | High burden of anticholinergic effects; dry mouth in up to 80% of patients; central nervous system (CNS) effects due to high BBB penetration [2]. | Effective for reducing detrusor overactivity [2]. | The benchmark for efficacy, but its safety profile has driven the development of newer agents [2]. |
| Trospium Chloride | Non-selective antimuscarinic (quaternary amine) [2] | Lower CNS effects due to poor blood-brain barrier (BBB) penetration; systemic anticholinergic side effects like dry mouth still occur [2]. | Efficacy equivalent to immediate-release oxybutynin [2]. | Its quaternary structure minimizes CNS exposure, offering a safety advantage for cognitive concerns [2]. |
| Solifenacin | M3 receptor selective [2] | Improved tolerability compared to non-selective drugs; reduced incidence of side effects like dry mouth [2]. | Effective for OAB symptoms [2]. | Part of the newer generation of agents designed for better bladder selectivity [2]. |
| Darifenacin | M3 receptor selective [2] | Reduced CNS effects due to being a substrate for the P-glycoprotein efflux pump [2]. | Effective for OAB symptoms [2]. | Another newer, receptor-selective agent aimed at minimizing off-target effects [2]. |
| Tolterodine | Non-selective antimuscarinic [3] | Better tolerated than oxybutynin, with a lower risk of dry mouth and other adverse events leading to withdrawal [3] [4]. | Effective for OAB symptoms [4]. | Its development demonstrated that improved tolerability could lead to better treatment persistence [3]. |
| Mirabegron | β3-adrenoceptor agonist (non-antimuscarinic) [3] | Distinct and favorable profile; no anticholinergic side effects; most common issues are hypertension, nasopharyngitis, and urinary tract infections [3]. | Similar efficacy to antimuscarinics [3]. | Represents a shift in OAB pharmacotherapy with a different mechanism of action, offering an alternative for patients who cannot tolerate antimuscarinics [3]. |
For the key clinical trials and reviews that underpin the comparisons above, the following outlines the general experimental approaches used to generate this evidence.
1. Objective Efficacy Measurement
2. Patient-Reported Outcomes (PROs)
3. Safety and Tolerability Assessment
4. Treatment Persistence and Adherence
The diagram below illustrates this compound's multi-target mechanism of action, which is distinct from pure antimuscarinics, and the general workflow for evaluating such drugs in clinical settings.
The data suggests several strategic considerations for professionals in the field: